2-Methylhex-2-enoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H46N7O17P3S |
|---|---|
Molecular Weight |
877.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylhex-2-enethioate |
InChI |
InChI=1S/C28H46N7O17P3S/c1-5-6-7-16(2)27(40)56-11-10-30-18(36)8-9-31-25(39)22(38)28(3,4)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h7,14-15,17,20-22,26,37-38H,5-6,8-13H2,1-4H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/b16-7+/t17-,20-,21-,22+,26-/m1/s1 |
InChI Key |
MIAFVRYGHZDNEJ-PBXGJNCASA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylhex-2-enoyl-CoA: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylhex-2-enoyl-Coenzyme A (CoA) is a modified fatty acyl-CoA molecule with a methyl group at the second position of the hexenoyl chain. While its direct biological roles and enzymatic interactions are not extensively documented in publicly available literature, its structural similarity to key intermediates in fatty acid metabolism suggests a potential role in cellular lipid pathways. This guide provides a comprehensive overview of the known structural and chemical properties of 2-Methylhex-2-enoyl-CoA, drawing comparisons with its unmethylated analogue, (2E)-Hexenoyl-CoA, to infer its likely biological context. This document also outlines a theoretical framework for its involvement in metabolic pathways and provides a logical workflow for its further investigation.
Chemical Structure and Properties
This compound is a complex molecule comprising a 2-methylhex-2-enoic acid moiety linked to Coenzyme A via a thioester bond.
Chemical Structure
The definitive chemical structure of this compound can be represented by its SMILES and InChI identifiers. A 2D structural representation of its deprotonated form, 2-methylhexenoyl-CoA(4-), is available in public databases.[1]
Molecular Formula: C₂₈H₄₆N₇O₁₇P₃S[2]
SMILES: CCC/C=C(\C)/C(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O[2]
InChI: InChI=1S/C28H46N7O17P3S/c1-5-6-7-16(2)27(40)56-11-10-30-18(36)8-9-31-25(39)22(38)28(3,4)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h7,14-15,17,20-22,26,37-38H,5-6,8-13H2,1-4H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/b16-7+/t17-,20-,21-,22+,26-/m1/s1[2]
** IUPAC Name:** S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylhex-2-enethioate[2]
Chemical Properties
| Property | Value | Source |
| Molecular Weight | 877.18835 Da (Monoisotopic) | [2] |
| Molecular Formula | C₂₈H₄₆N₇O₁₇P₃S | [2] |
| XlogP (predicted) | -3.5 | [2] |
Biological Context and Potential Signaling Pathways
While specific signaling pathways involving this compound are not explicitly detailed in the literature, its structural similarity to (2E)-Hexenoyl-CoA, a known intermediate in fatty acid metabolism, allows for informed postulation of its biological relevance.[3] (2E)-Hexenoyl-CoA is a substrate for several enzymes, including enoyl-CoA hydratase and enoyl-CoA reductase, which are integral to fatty acid β-oxidation and synthesis, respectively.
The introduction of a methyl group at the C2 position, as seen in this compound, likely modulates its interaction with these enzymes. This modification could potentially alter the rate of metabolism or inhibit certain enzymatic steps, thereby influencing lipid homeostasis.
Below is a diagram illustrating the potential metabolic fate of this compound based on known fatty acid metabolism pathways.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available in the reviewed literature. However, established methods for the synthesis and analysis of other acyl-CoA esters can be adapted.
Proposed Synthesis Workflow
A plausible synthetic route would involve the activation of 2-methylhex-2-enoic acid to its corresponding acyl chloride or other activated form, followed by reaction with Coenzyme A.
Analytical Methods
Standard analytical techniques for the characterization of acyl-CoA esters would be applicable to this compound.
-
High-Performance Liquid Chromatography (HPLC): For purification and quantification. A reverse-phase C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is typically used.
-
Mass Spectrometry (MS): For confirmation of molecular weight and structural elucidation. Electrospray ionization (ESI) in positive or negative mode would be suitable for this molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation. ¹H and ¹³C NMR would provide information on the chemical environment of the protons and carbons in the molecule.
Future Research Directions
The current understanding of this compound is limited. Future research should focus on:
-
Chemical Synthesis and Characterization: Development of a robust synthetic protocol and thorough characterization of its physicochemical properties.
-
Enzymatic Assays: Investigating the interaction of this compound with key enzymes of fatty acid metabolism to determine if it acts as a substrate, inhibitor, or modulator.
-
Cellular Studies: Introducing this compound or its precursors to cell cultures to study its effects on lipid metabolism and related signaling pathways.
-
Metabolomic Analysis: Searching for the presence of endogenous this compound in various biological samples to ascertain its natural occurrence.
Conclusion
This compound remains a molecule of theoretical interest within the field of lipid metabolism. While its precise biological functions are yet to be elucidated, its structure suggests a potential role as a modulator of fatty acid pathways. The synthesis and experimental investigation of this compound will be crucial in uncovering its significance in cellular physiology and its potential as a target for therapeutic intervention in metabolic diseases. The information and proposed experimental frameworks provided in this guide offer a foundation for researchers to embark on the exploration of this intriguing molecule.
References
Unraveling the Synthesis of 2-Methylhex-2-enoyl-CoA: A Technical Guide to Its Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2-Methylhex-2-enoyl-CoA, a molecule of interest in metabolic research and drug development. Drawing upon established principles of fatty acid and polyketide biosynthesis, this document outlines a plausible enzymatic route, details the experimental protocols required for its validation, and presents anticipated quantitative data.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed via a modified fatty acid synthesis (FAS) or a polyketide synthase (PKS) pathway. The core of this proposed pathway involves the initiation with a branched-chain primer and a key elongation step utilizing a methyl-substituted extender unit.
The proposed pathway initiates with 2-methylbutyryl-CoA , a metabolite derived from the degradation of the amino acid isoleucine. This primer is loaded onto an Acyl Carrier Protein (ACP). The subsequent and critical step involves the condensation with malonyl-CoA , catalyzed by a ketoacyl synthase (KS) domain. This condensation and the subsequent processing by the FAS or PKS machinery, including dehydration and reduction steps, lead to the formation of the this compound backbone.
A key enzymatic activity is the dehydration of a 3-hydroxy-2-methylhexanoyl-ACP intermediate to form the double bond at the C2 position, resulting in 2-Methylhex-2-enoyl-ACP, which is subsequently released as this compound.
Experimental Protocols for Pathway Elucidation
To validate the proposed biosynthetic pathway, a series of experiments are required. These protocols are designed to identify the precursor molecules, the enzymatic activities, and the final product.
Isotopic Labeling Studies to Identify Precursors
Isotopic labeling is a powerful technique to trace the metabolic fate of precursors into the final product.[][2][3][4]
Objective: To determine if isoleucine and acetate (B1210297) (as a precursor to malonyl-CoA) are incorporated into this compound.
Methodology:
-
Culture Conditions: Grow the producing organism in a defined minimal medium.
-
Precursor Feeding: Supplement parallel cultures with:
-
¹³C-labeled L-isoleucine
-
¹³C-labeled acetate
-
Unlabeled control
-
-
Extraction: After a suitable incubation period, harvest the cells and perform a metabolite extraction using a solvent system such as methanol/chloroform/water.
-
Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect this compound and its isotopologues.
-
Data Interpretation: An increase in the mass of this compound corresponding to the incorporation of ¹³C atoms from the labeled precursors will confirm their role in the biosynthesis.
Enzyme Assays for Key Catalytic Steps
Enzyme assays are crucial for identifying and characterizing the specific enzymes involved in the pathway.
Objective: To measure the overall enzymatic activity leading to the synthesis of 2-methyl-branched fatty acids.[5][6][7]
Methodology:
-
Enzyme Preparation: Purify the candidate FAS or PKS from the producing organism.
-
Reaction Mixture: Prepare a reaction buffer containing:
-
Purified enzyme
-
2-Methylbutyryl-CoA (primer)
-
Malonyl-CoA (extender)
-
NADPH
-
Acyl Carrier Protein (ACP)
-
-
Assay: Monitor the consumption of NADPH spectrophotometrically at 340 nm. A decrease in absorbance indicates enzyme activity.
-
Product Analysis: Terminate the reaction at different time points and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to fatty acid methyl esters (FAMEs) to confirm the synthesis of 2-methylhexanoic acid (the saturated derivative of the target molecule).[8]
Objective: To specifically measure the activity of the ketoacyl synthase domain responsible for the condensation step.[9][10]
Methodology:
-
Enzyme-Coupled Assay: This assay couples the KS reaction to a subsequent reduction step catalyzed by a ketoreductase, which consumes NADPH.
-
Reaction Mixture:
-
Purified KS domain (or the entire FAS/PKS)
-
2-Methylbutyryl-ACP (substrate)
-
Malonyl-ACP (substrate)
-
Purified ketoreductase
-
NADPH
-
-
Assay: Monitor the decrease in NADPH absorbance at 340 nm. The rate of NADPH consumption is proportional to the KS activity.
Data Presentation
Quantitative data from the experimental protocols should be summarized for clear interpretation and comparison.
Table 1: Isotopic Incorporation into this compound
| Labeled Precursor | Mass Shift (m/z) of this compound | Relative Abundance of Labeled Species (%) |
| Unlabeled Control | 0 | < 1 |
| ¹³C-L-Isoleucine | +5 | (To be determined) |
| ¹³C-Acetate | +2 (per malonyl-CoA) | (To be determined) |
Table 2: Kinetic Parameters of the Putative this compound Synthase
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 2-Methylbutyryl-CoA | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
| Malonyl-CoA | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
| NADPH | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
Conclusion
The proposed biosynthetic pathway for this compound provides a robust framework for future research. The detailed experimental protocols outlined in this guide offer a clear path to validate this hypothesis, identify the key enzymes, and quantify their catalytic efficiencies. Successful elucidation of this pathway will not only advance our fundamental understanding of microbial metabolism but also open avenues for the bio-engineering of novel molecules for pharmaceutical and industrial applications.
References
- 2. mdpi.com [mdpi.com]
- 3. isotope.com [isotope.com]
- 4. Stable Isotope Labeling Highlights Enhanced Fatty Acid and Lipid Metabolism in Human Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methylhex-2-enoyl-CoA: Current Knowledge and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
While the discovery of 2-Methylhex-2-enoyl-CoA in entirely novel organisms remains to be documented, this acyl-CoA thioester is a known intermediate in critical metabolic pathways, particularly in the catabolism of the branched-chain amino acid isoleucine. Its study provides valuable insights into cellular metabolism and potential targets for therapeutic intervention. This guide synthesizes the current understanding of this compound, providing detailed experimental protocols for its detection and quantification, and visualizes its role in metabolic pathways.
Metabolic Significance of this compound
This compound is primarily recognized as an intermediate in the degradation pathway of isoleucine. This pathway breaks down the amino acid into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production. The formation of this compound occurs through the action of a specific 2-methyl-branched-chain-enoyl-CoA reductase.[1] This enzyme catalyzes the reduction of a carbon-carbon double bond, a crucial step in the processing of branched-chain fatty acids and amino acid derivatives.
The broader family of enoyl-CoA hydratases and isomerases, to which the enzymes acting on such substrates belong, is a superfamily characterized by a common active-site glutamate (B1630785) residue.[2] These enzymes are involved in various aspects of fatty acid metabolism, including beta-oxidation.[2][3] In some bacteria, such as Pseudomonas aeruginosa, enzymes with homology to enoyl-CoA hydratases are required for the synthesis of signaling molecules that regulate processes like biofilm dispersion.[4] Similarly, in denitrifying bacteria like Thauera aromatica, specific enoyl-CoA hydratases are induced during the anaerobic metabolism of aromatic compounds.[5]
Quantitative Data
The absolute quantification of short-chain acyl-CoA thioesters is essential for understanding their metabolic roles.[6] While specific data for this compound is not extensively reported across a wide range of organisms, the table below presents typical intracellular concentrations of various acyl-CoA thioesters in different microorganisms, determined by LC-MS/MS. This provides a comparative context for researchers aiming to quantify similar molecules.
| Microorganism | Acyl-CoA Thioester | Intracellular Concentration (nmol g⁻¹) |
| Corynebacterium glutamicum LYS-9 | Acetyl-CoA | 5 |
| Malonyl-CoA | 30 | |
| Methylmalonyl-CoA | 110 | |
| Succinyl-CoA | 20 | |
| Butyryl/isobutyryl-CoA | 3 | |
| Streptomyces albus | Acetyl-CoA | up to 230 |
| Succinyl-CoA | - | |
| Malonyl-CoA | - | |
| Butyryl/isobutyryl-CoA | - | |
| Crotonyl-CoA | as low as 0.3 | |
| β-hydroxybutyryl-CoA | as low as 0.3 | |
| Pseudomonas putida KT2440 | Acetyl-CoA | - |
| Malonyl-CoA | - | |
| Succinyl-CoA | 280 | |
| β-hydroxybutyryl-CoA | - | |
| Butyryl/isobutyryl-CoA | - | |
| Crotonyl-CoA | 1 |
Data adapted from studies on intracellular CoA thioester levels.[6][7]
Experimental Protocols
Extraction and Absolute Quantification of Short-Chain Acyl-CoA Thioesters using LC-ESI-MS/MS
This protocol is a common workflow for the extraction and absolute quantification of short-chain CoA thioesters from various microbial cells.[6]
A. Cell Quenching and Extraction:
-
Quenching: Rapidly cool the cell culture to < -20°C to halt metabolic activity. This can be achieved by mixing the cell suspension with a pre-cooled quenching solution (e.g., 60% methanol (B129727) at -50°C).
-
Centrifugation: Pellet the cells by centrifugation at a low temperature (e.g., -20°C).
-
Extraction: Resuspend the cell pellet in an extraction buffer (e.g., a mixture of organic solvents and buffer). For absolute quantification, add a known amount of a ¹³C-labeled internal standard extract at this stage.[7]
-
Cell Lysis: Disrupt the cells using methods such as bead beating or sonication while maintaining a low temperature.
-
Clarification: Centrifuge the lysate to remove cell debris and collect the supernatant containing the acyl-CoA thioesters.
B. LC-ESI-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., Gemini C18, 100 mm × 2.1 mm, 1.5 µm, 110 Å).[6]
-
Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid).
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient would be: 0–12 min, 0–15% B; 12–16 min, 15–100% B; 16–18 min, 100% B; 18–20 min, 100–0% B; 20–25 min, 0% B.[6]
-
Flow Rate: Adjust according to the column dimensions (e.g., 300 µL min⁻¹ for a 2.1 mm ID column).[6]
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive mode.
-
Detection: Employ multiple reaction monitoring (MRM) for high selectivity and sensitivity. Define specific precursor-to-product ion transitions for each target acyl-CoA.
-
-
Quantification:
-
Generate a calibration curve using authentic standards of the acyl-CoA thioesters of interest.
-
Calculate the concentration of each analyte in the sample by comparing its peak area to the calibration curve and correcting for the recovery of the internal standard.
-
Synthesis of Acyl-CoA Thioesters
For use as standards or in enzymatic assays, acyl-CoA thioesters can be synthesized. Several methods exist, often involving the acylation of coenzyme A (CoASH).[8]
A. Acylation using Acyl Imidazoles:
-
Activation of Fatty Acid: Activate the carboxylic acid (e.g., 2-methylhexanoic acid) by reacting it with N,N'-carbonyldiimidazole to form the corresponding acyl-imidazole.
-
Acylation of CoASH: Dissolve CoASH in an anhydrous solvent. React the acyl-imidazole with CoASH to form the desired acyl-CoA thioester.
-
Purification: Purify the synthesized acyl-CoA using reverse-phase high-pressure liquid chromatography (HPLC).[8]
B. Thin-Layer Chromatography (TLC) for Purity Assessment:
-
Stationary Phase: Use a silica (B1680970) gel 60 plate.
-
Mobile Phase: A mixture of butanol, water, and acetic acid (50:30:20) can be used as the developing solvent.[8]
-
Visualization: Visualize the spots under UV light or with appropriate staining reagents. The Rƒ value can be used to assess purity.
Visualizations
Isoleucine Catabolic Pathway
The following diagram illustrates the metabolic pathway for the degradation of isoleucine, highlighting the position of this compound.
Caption: Simplified isoleucine catabolic pathway.
Experimental Workflow for Acyl-CoA Quantification
This diagram outlines the general workflow for the quantification of acyl-CoA thioesters from biological samples.
Caption: Workflow for acyl-CoA quantification.
Enzymatic Reaction of trans-2-enoyl-CoA Reductase
This diagram illustrates the general enzymatic reaction catalyzed by trans-2-enoyl-CoA reductases, which are involved in fatty acid elongation.[9]
Caption: trans-2-enoyl-CoA reductase reaction.
References
- 1. 2-methyl-branched-chain-enoyl-CoA reductase (EC 1.3.8.5) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enoyl-CoA hydratase and isomerase form a superfamily with a common active-site glutamate residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of acyl-CoA and acylcarnitine esters accumulated during abnormal mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Putative Enoyl-Coenzyme A Hydratase DspI Is Required for Production of the Pseudomonas aeruginosa Biofilm Dispersion Autoinducer cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
2-Methylhex-2-enoyl-CoA: An Emerging Biomarker in Metabolic Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic pathways are intricate networks of biochemical reactions essential for life. The study of intermediates within these pathways provides a window into cellular function and dysfunction, offering valuable insights for disease diagnosis and drug development. 2-Methylhex-2-enoyl-CoA is a specific intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. While not a routinely measured clinical biomarker, its position in the metabolic pathway suggests its potential as a highly specific indicator of certain inborn errors of metabolism. This technical guide provides a comprehensive overview of this compound, its metabolic context, its potential as a biomarker, and the methodologies for its study.
Metabolic Pathway of this compound
This compound is a key intermediate in the mitochondrial catabolism of L-isoleucine. This pathway is crucial for energy production and the generation of precursors for other metabolic processes. The initial steps are shared with the other branched-chain amino acids, valine and leucine, but the pathways diverge after the formation of their respective acyl-CoA derivatives.
The formation and subsequent metabolism of this compound involves the following key enzymatic steps:
-
Transamination: L-isoleucine is first converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).
-
Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex then converts α-keto-β-methylvalerate to 2-methylbutyryl-CoA.
-
Dehydrogenation: 2-methylbutyryl-CoA is dehydrogenated by the enzyme Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) , also known as 2-methylbutyryl-CoA dehydrogenase, to form This compound (specifically, (2E)-2-Methylbut-2-enoyl-CoA, commonly known as tiglyl-CoA).
-
Hydration: The subsequent step is the hydration of this compound by the enzyme Enoyl-CoA Hydratase, Short Chain 1 (ECHS1) , also known as crotonase, to form 2-methyl-3-hydroxybutyryl-CoA.
This pathway ultimately leads to the production of acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle for energy production.
This compound as a Biomarker for Inborn Errors of Metabolism
The accumulation of specific metabolic intermediates is a hallmark of inborn errors of metabolism. Deficiencies in the enzymes responsible for the breakdown of isoleucine can lead to the buildup of upstream metabolites, which can be detected in biological fluids and serve as diagnostic biomarkers.
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency
A deficiency in the SBCAD enzyme (encoded by the ACADSB gene) impairs the conversion of 2-methylbutyryl-CoA to this compound.[1] This leads to an accumulation of 2-methylbutyryl-CoA, which is then conjugated with glycine (B1666218) and carnitine to form 2-methylbutyrylglycine (B135152) and 2-methylbutyrylcarnitine (B1244155) (C5-carnitine), respectively.[1] These are the primary biomarkers currently used for the diagnosis of SBCAD deficiency through newborn screening and subsequent confirmatory testing.[2][3] While this compound levels would be expected to be decreased in this condition, the direct precursor, 2-methylbutyryl-CoA, would be the more relevant acyl-CoA to measure.
Enoyl-CoA Hydratase, Short Chain 1 (ECHS1) Deficiency
A deficiency in the ECHS1 enzyme (encoded by the ECHS1 gene) would block the hydration of this compound. This would lead to the accumulation of this compound and its precursor, 2-methylbutyryl-CoA, as the enzymatic reaction is reversible to some extent. The accumulation of these intermediates can be toxic to the cell. In ECHS1 deficiency, a variety of downstream metabolites are excreted in the urine, including 2-methyl-2,3-dihydroxybutyric acid and S-(2-carboxypropyl)cysteine.[4][5] The direct measurement of this compound in affected individuals could serve as a more proximal and potentially more sensitive biomarker for this disorder.
Data Presentation: Biomarkers in Isoleucine Catabolism Disorders
Table 1: Quantitative Data for Biomarkers in SBCAD Deficiency
| Biomarker | Sample Type | Patient Cohort | Concentration Range | Reference |
| C5-Acylcarnitine | Dried Blood Spot | Newborns with SBCAD Deficiency | 0.44 - 3.56 µmol/L | [6] |
| Serum | Patients with SBCAD Deficiency | ~0.5 - 1.9 µmol/L | [7] | |
| 2-Methylbutyrylglycine (2-MBG) | Urine | Patients with SBCAD Deficiency | 15.0 - 21.0 mmol/mol creatinine | [2] |
Table 2: Quantitative Data for Biomarkers in ECHS1 Deficiency
| Biomarker | Sample Type | Patient Cohort | Finding | Reference |
| 2-Methyl-2,3-dihydroxybutyric acid | Urine | Patients with ECHS1 Deficiency | Markedly elevated | [4][5] |
| S-(2-carboxypropyl)cysteine | Urine | Patients with ECHS1 Deficiency | Elevated | [4] |
| Lactate | Plasma | Patients with ECHS1 Deficiency | 3.9 - 7.2 mM | [1] |
| Alanine | Plasma | Patients with ECHS1 Deficiency | ~700 - 2300 µM | [1] |
Experimental Protocols
The analysis of acyl-CoA species, including this compound, presents analytical challenges due to their low abundance, instability, and the presence of isomers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for their sensitive and specific quantification.
Sample Preparation for Acyl-CoA Analysis
-
Tissue Homogenization: Tissues are rapidly homogenized in a cold organic solvent (e.g., acetonitrile/isopropanol/water) to quench enzymatic activity and precipitate proteins.
-
Liquid-Liquid Extraction: An acidic aqueous buffer is added, and the mixture is vortexed and centrifuged to separate the aqueous and organic layers. The acyl-CoAs partition into the aqueous layer.
-
Solid-Phase Extraction (SPE): The aqueous extract is loaded onto a reversed-phase SPE cartridge. The cartridge is washed to remove interfering substances, and the acyl-CoAs are then eluted with a solvent of higher organic content.
-
Drying and Reconstitution: The eluate is dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis of Short-Branched Chain Acyl-CoAs
A specific, validated protocol for the direct quantification of this compound is not widely published. However, a general approach can be adapted from methods for other short-chain acyl-CoAs.
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent like triethylamine (B128534) and an acid like acetic acid to improve peak shape and retention.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient elution from a low to a high percentage of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity. The separation of isomers like this compound and tiglyl-CoA can be challenging and may require optimization of the gradient and column chemistry.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the molecular ion of the analyte) and a specific product ion that is generated upon fragmentation in the mass spectrometer.
-
Precursor Ion for this compound (C₂₇H₄₄N₇O₁₇P₃S): m/z 864.2
-
Characteristic Product Ion: A common fragment for all acyl-CoAs is the phosphopantetheine moiety at m/z 428.1. Another characteristic fragment results from the neutral loss of the adenosine (B11128) diphosphate (B83284) portion (507.1 Da).
-
-
Conclusion and Future Directions
This compound is a strategically located intermediate in the isoleucine catabolic pathway. Its accumulation is a theoretical hallmark of ECHS1 deficiency, making it a strong candidate as a direct and specific biomarker for this and potentially other related metabolic disorders. While current diagnostic methods rely on the measurement of downstream metabolites, the direct quantification of this compound could offer enhanced diagnostic sensitivity and a clearer understanding of the underlying pathophysiology.
The development and validation of robust LC-MS/MS methods for the routine analysis of this compound in clinical laboratories is a critical next step. Furthermore, quantitative studies in patient cohorts are necessary to establish reference ranges and to fully evaluate its clinical utility as a biomarker. Such advancements will be invaluable for the early and accurate diagnosis of inborn errors of isoleucine metabolism, paving the way for improved patient management and the development of targeted therapeutic strategies.
References
- 1. Clinical and biochemical characterization of four patients with mutations in ECHS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues [frontiersin.org]
- 3. Frontiers | Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening [frontiersin.org]
- 4. Clinical, biochemical and metabolic characterization of patients with short-chain enoyl-CoA hydratase(ECHS1) deficiency: two case reports and the review of the literature | springermedizin.de [springermedizin.de]
- 5. Clinical, biochemical and metabolic characterization of patients with short-chain enoyl-CoA hydratase(ECHS1) deficiency: two case reports and the review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Silico Prediction of 2-Methylhex-2-enoyl-CoA Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the protein interactions of 2-Methylhex-2-enoyl-CoA, a methyl-branched, medium-chain fatty acyl-CoA. Given the current scarcity of direct experimental data for this specific molecule, this guide establishes a framework for prediction based on the known interactions of structurally similar acyl-CoAs and outlines the experimental protocols necessary for validation. We detail computational strategies, including sequence-based and structure-based prediction methods, molecular docking, and outline established experimental techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Co-Immunoprecipitation (Co-IP) to validate these in silico hypotheses. This document is intended to serve as a foundational resource for researchers initiating studies on the biological roles of this compound and its potential protein partners.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, participating in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] Beyond their metabolic roles, acyl-CoAs are increasingly recognized as important signaling molecules and substrates for post-translational modifications, thereby influencing a wide array of cellular processes through their interactions with proteins.[2][3] this compound is a specific medium-chain acyl-CoA whose protein interaction landscape remains largely unexplored. Understanding these interactions is critical to elucidating its biological functions and potential roles in health and disease.
In silico prediction methods offer a powerful and efficient first step in identifying potential protein binders for novel or understudied ligands like this compound.[2] These computational approaches can significantly narrow down the field of potential interactors for subsequent experimental validation, thereby saving considerable time and resources. This guide provides a structured approach to the in silico prediction of this compound protein interactions, from initial computational screening to detailed experimental validation.
In Silico Prediction Methodologies
The prediction of protein-ligand interactions can be broadly categorized into sequence-based and structure-based approaches.
Sequence-Based Prediction
Sequence-based methods predict potential binding partners by analyzing the primary amino acid sequence of proteins. These methods are particularly useful when a high-quality 3D structure of the target protein is not available.
-
Homology-Based Approaches: If proteins known to bind similar acyl-CoAs (e.g., hexenoyl-CoA, octenoyl-CoA) have been identified, their sequences can be used to find homologous proteins in the target proteome.[4][5] It is hypothesized that these homologs may also bind this compound.
-
Machine Learning and Deep Learning: More advanced methods utilize machine learning algorithms trained on large datasets of known protein-ligand interactions.[6] These models can identify patterns and motifs in protein sequences that are predictive of acyl-CoA binding.
Structure-Based Prediction
When a 3D structure of a potential protein target is available (either from experimental determination or homology modeling), structure-based methods can provide more detailed insights into the binding interaction.
-
Binding Site Prediction: The first step is often to identify potential binding pockets on the protein surface. Various algorithms can predict these pockets based on geometric and physicochemical properties.
-
Molecular Docking: This is a key computational technique that predicts the preferred orientation and conformation of a ligand when bound to a protein.[7][8] Docking algorithms score different poses based on factors like shape complementarity and intermolecular forces to estimate the binding affinity.
Workflow for In Silico Prediction
The following diagram illustrates a typical workflow for the in silico prediction of this compound protein interactions.
Key Protein Families for Consideration
Based on the functions of other acyl-CoAs, the following protein families are logical starting points for in silico screening for this compound interactors:
-
Acyl-CoA Dehydrogenases: These enzymes are involved in fatty acid oxidation and often exhibit specificity for acyl-CoAs of a particular chain length.
-
Enoyl-CoA Hydratases/Isomerases: These enzymes are also key players in fatty acid metabolism.[9]
-
Acyl-CoA Synthetases: These enzymes activate fatty acids by converting them to their CoA esters.
-
Acyl-CoA-Binding Proteins (ACBPs): These proteins are known to bind and transport acyl-CoA molecules within the cell.[10][11]
-
Histone Acyltransferases (HATs) and Sirtuins (KDACs): Given the role of other acyl-CoAs in protein acylation, enzymes that catalyze or reverse these modifications are potential interactors.
Experimental Validation Protocols
In silico predictions must be validated through experimental methods. The following are standard techniques for characterizing protein-ligand interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[12] It can determine the kinetics (association and dissociation rates) and affinity of an interaction.
Protocol Outline:
-
Immobilization: The purified candidate protein is immobilized on a sensor chip surface.
-
Interaction Analysis: A solution containing this compound is flowed over the chip surface. Binding is detected as a change in the refractive index at the surface.
-
Kinetic Analysis: By monitoring the binding and dissociation phases, the on-rate (ka), off-rate (kd), and dissociation constant (KD) can be calculated.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein.[13] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[14][15]
Protocol Outline:
-
Sample Preparation: The purified protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both must be in identical buffer solutions.[16]
-
Titration: The this compound solution is injected in small aliquots into the protein solution.
-
Data Analysis: The heat released or absorbed after each injection is measured. The resulting data is fit to a binding model to determine the thermodynamic parameters of the interaction.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions in a cellular context, but can be adapted to identify proteins that bind to a specific ligand.
Protocol Outline:
-
Cell Lysate Preparation: Cells are lysed under conditions that preserve protein-ligand interactions.
-
Immunoprecipitation: An antibody targeting a suspected binding partner (or a tagged version of the protein) is added to the lysate.
-
Complex Pull-down: The antibody-protein complex is captured using protein A/G beads.
-
Washing and Elution: The beads are washed to remove non-specific binders, and the protein complexes are eluted.
-
Detection: The presence of this compound in the eluted complex can be detected by mass spectrometry. Alternatively, a labeled version of the acyl-CoA could be used for easier detection.
Data Presentation
All quantitative data from experimental validation should be summarized in tables for clear comparison.
Table 1: Summary of Predicted and Validated Interactions for this compound
| Protein ID | In Silico Method | Predicted Binding Affinity (Score) | Experimental Method | Measured K D (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Example: P12345 | Molecular Docking | -8.5 (kcal/mol) | ITC | 15.2 ± 1.3 | -5.4 | -2.1 |
| SPR | 18.9 ± 2.5 | - | - | |||
| Candidate 1 | ||||||
| Candidate 2 |
Signaling Pathways and Workflows
Visualizing the potential involvement of this compound in signaling pathways can aid in hypothesis generation.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical pathway where this compound modulates the activity of a transcription factor through interaction with an upstream kinase.
Experimental Validation Workflow
This diagram outlines the logical flow for validating a predicted protein-ligand interaction.
Conclusion and Future Directions
The in silico prediction of protein interactions for this compound represents a crucial first step in deciphering its biological role. This guide provides a robust framework for initiating such studies, from computational screening to experimental validation. While the lack of direct experimental data for this specific molecule necessitates a predictive approach based on chemical similarity, the methodologies outlined here are designed to systematically identify and validate its protein partners. Future work should focus on generating initial experimental data to refine these in silico models and to begin populating the known interaction network of this intriguing metabolite. The integration of chemoproteomic approaches could also provide a high-throughput method for identifying interactors in their native cellular environment.[2]
References
- 1. Acyl‐CoA‐binding proteins: bridging long‐chain acyl‐CoA metabolism to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trans-oct-2-enoyl-CoA | C29H48N7O17P3S | CID 11966175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-hex-2-enoyl-CoA | C27H44N7O17P3S | CID 11966204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. [PDF] OF PEROXISOMAL MULTIFUNCTIONAL 2-ENOYL-COA HYDRATASE 2 / ( 3 R )-HYDROXYACYL-COA DEHYDROGENASE ( MFE TYPE 2 ) FROM MAMMALS | Semantic Scholar [semanticscholar.org]
- 10. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 11. Plant Acyl-CoA-Binding Proteins—Their Lipid and Protein Interactors in Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
The Role of 2-Methylhex-2-enoyl-CoA in Bacterial Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylhex-2-enoyl-CoA is a pivotal intermediate in the catabolism of 2-methyl branched-chain fatty acids in various bacteria. While not as ubiquitously studied as its straight-chain counterparts, the metabolism of such branched-chain acyl-CoAs is crucial for understanding bacterial lipidomics, microbial diversity, and for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the function of this compound, detailing its metabolic context, the enzymes that act upon it, and the experimental methodologies used for its study.
Metabolic Pathway: Degradation of 2-Methylhexanoic Acid
This compound is an intermediate in the β-oxidation pathway of 2-methylhexanoic acid. This pathway is analogous to the classical β-oxidation of straight-chain fatty acids but requires specialized enzymes to handle the methyl branch. The degradation of 2-methylhexanoic acid proceeds through the following steps:
-
Activation: 2-Methylhexanoic acid is activated to its coenzyme A thioester, 2-methylhexanoyl-CoA, by an acyl-CoA synthetase.
-
Dehydrogenation: 2-Methylhexanoyl-CoA is dehydrogenated by a 2-methyl-branched-chain acyl-CoA dehydrogenase to form this compound. This step introduces a double bond between the C2 and C3 positions.
-
Hydration: A water molecule is added across the double bond of this compound by an enoyl-CoA hydratase, yielding 3-hydroxy-2-methylhexanoyl-CoA.
-
Dehydrogenation: The hydroxyl group of 3-hydroxy-2-methylhexanoyl-CoA is oxidized by a 3-hydroxyacyl-CoA dehydrogenase to form 3-keto-2-methylhexanoyl-CoA.
-
Thiolysis: The Cα-Cβ bond of 3-keto-2-methylhexanoyl-CoA is cleaved by a β-ketothiolase, releasing propionyl-CoA and valeryl-CoA. Valeryl-CoA can then enter further rounds of β-oxidation.
The presence of the methyl group at the C2 position prevents the direct action of some standard β-oxidation enzymes, necessitating the involvement of specialized enzymes that can accommodate this branched structure.
Enzymology
The key enzyme responsible for the formation and further metabolism of this compound is the 2-methyl-branched-chain-enoyl-CoA reductase (EC 1.3.8.5), which can also function as a dehydrogenase. This enzyme belongs to the family of oxidoreductases that act on the CH-CH group of donors with a flavin as an acceptor. In the context of 2-methylhexanoic acid degradation, it catalyzes the dehydrogenation of 2-methylhexanoyl-CoA.
Quantitative Data
| Substrate | Apparent Km (µM) | Vmax (µmol/min/mg) |
| 2-Methylbutyryl-CoA | 18 | 1.62 |
| 2-Methylvaleryl-CoA | 21 | 1.58 |
Table 1: Kinetic parameters of purified 2-methyl branched-chain acyl-CoA dehydrogenase from Ascaris suum mitochondria.[1]
Signaling Pathways and Logical Relationships
The degradation of 2-methylhexanoic acid is a catabolic pathway aimed at generating energy and metabolic precursors. The logical flow of this pathway is depicted in the following diagram.
Experimental Protocols
Assay for 2-Methyl-branched-chain Acyl-CoA Dehydrogenase Activity
This protocol is adapted from methods used for similar acyl-CoA dehydrogenases.[1]
Principle: The dehydrogenation of 2-methylhexanoyl-CoA to this compound can be monitored spectrophotometrically by measuring the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526), or by coupling the reaction to an electron transfer flavoprotein (ETF).
Reagents:
-
1 M Tris-HCl buffer, pH 8.0
-
10 mM 2-methylhexanoyl-CoA (substrate)
-
10 mM Ferricenium hexafluorophosphate (electron acceptor)
-
Purified 2-methyl-branched-chain acyl-CoA dehydrogenase
-
Purified Electron Transfer Flavoprotein (optional, for a more physiological assay)
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl, pH 8.0, and 150 µM ferricenium hexafluorophosphate in a total volume of 1 ml.
-
Add a known amount of the purified enzyme to the reaction mixture.
-
Initiate the reaction by adding 2-methylhexanoyl-CoA to a final concentration of 50-100 µM.
-
Monitor the decrease in absorbance at 300 nm (for ferricenium reduction) at 25°C.
-
Calculate the enzyme activity based on the molar extinction coefficient of the electron acceptor.
GC-MS Analysis of Branched-Chain Fatty Acid Metabolites
This protocol provides a general workflow for the extraction and analysis of bacterial fatty acids, including branched-chain species.[2][3]
Principle: Bacterial cells are saponified to release fatty acids, which are then methylated to form fatty acid methyl esters (FAMEs). The FAMEs are volatile and can be separated and identified by gas chromatography-mass spectrometry (GC-MS).
Reagents:
-
Saponification reagent (15% w/v NaOH in 50% methanol)
-
Methylation reagent (6 N HCl in methanol)
-
Extraction solvent (1:1 methyl-tert-butyl ether and hexane)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
Procedure:
-
Harvest bacterial cells by centrifugation and wash with a saline solution.
-
Resuspend the cell pellet in the saponification reagent and heat at 100°C for 30 minutes.
-
Cool the samples and add the methylation reagent. Heat at 80°C for 10 minutes.
-
Rapidly cool the samples and add the extraction solvent. Vortex for 10 minutes.
-
Add saturated NaCl solution, vortex briefly, and centrifuge to separate the phases.
-
Transfer the organic (upper) phase to a clean tube containing anhydrous sodium sulfate.
-
Analyze the extracted FAMEs by GC-MS. Use a suitable capillary column (e.g., DB-23) and a temperature gradient to separate the different FAMEs.
-
Identify the metabolites by comparing their mass spectra and retention times with those of known standards.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the GC-MS analysis of bacterial branched-chain fatty acids.
Conclusion
This compound is a key intermediate in the bacterial catabolism of 2-methyl branched-chain fatty acids. Understanding its metabolic role and the enzymes that govern its transformations is essential for a complete picture of bacterial lipid metabolism. The methodologies outlined in this guide provide a framework for the investigation of this and other branched-chain acyl-CoA metabolites. Further research into the substrate specificities of bacterial enzymes involved in branched-chain fatty acid degradation will be crucial for elucidating the full scope of these pathways and for identifying potential targets for novel therapeutic interventions.
References
- 1. 2-methyl-branched-chain-enoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. Purification and characterization of a novel enoyl coenzyme A reductase from Streptomyces collinus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa acyl-CoA dehydrogenases and structure-guided inversion of their substrate specificity. [repository.cam.ac.uk]
The Role of 2-Methylhex-2-enoyl-CoA in Sphingolipid Metabolism: A Technical Overview
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the proposed link between 2-Methylhex-2-enoyl-CoA and sphingolipid metabolism. Based on a comprehensive review of current scientific literature, there is no direct evidence to support a significant role for this compound as a substrate or modulator in the canonical sphingolipid metabolic pathways. The established pathways of sphingolipid synthesis primarily utilize long-chain and very-long-chain fatty acyl-CoAs.
This document will provide an in-depth overview of the established sphingolipid metabolism, detailing the key enzymatic steps, substrate specificities, and relevant experimental methodologies. While a direct link with this compound is not supported by current data, this guide will serve as a valuable resource for researchers in the field of lipid metabolism.
Overview of Sphingolipid Metabolism
Sphingolipids are a class of lipids characterized by a sphingoid base backbone. They are integral components of cell membranes and play crucial roles in signal transduction and cell fate. The metabolism of sphingolipids is a complex network of interconnected pathways, primarily the de novo synthesis pathway and the salvage pathway.
De Novo Synthesis Pathway: This pathway begins in the endoplasmic reticulum with the condensation of L-serine and a long-chain fatty acyl-CoA, typically palmitoyl-CoA (C16:0-CoA). This initial and rate-limiting step is catalyzed by serine palmitoyltransferase (SPT). The product, 3-ketodihydrosphingosine, is then reduced to dihydrosphingosine (sphinganine). Subsequently, a second fatty acyl-CoA is attached to dihydrosphingosine by a family of six ceramide synthases (CerS), each with specificity for different chain lengths of acyl-CoAs, to form dihydroceramide (B1258172). Finally, dihydroceramide is desaturated to form ceramide, the central hub of sphingolipid metabolism.
Salvage Pathway: This pathway involves the breakdown of complex sphingolipids in the lysosomes to yield sphingosine, which can then be re-acylated by ceramide synthases to form ceramide, re-entering the metabolic cycle.
Key Enzymes in Sphingolipid Metabolism
The following table summarizes the key enzymes involved in the de novo sphingolipid synthesis pathway and their known substrate specificities.
| Enzyme | Abbreviation | Function | Acyl-CoA Substrate Specificity |
| Serine Palmitoyltransferase | SPT | Catalyzes the condensation of L-serine and a fatty acyl-CoA, the first committed step in sphingolipid biosynthesis. | Primarily palmitoyl-CoA (C16:0). Some bacterial SPTs show broader specificity for saturated and unsaturated acyl-CoAs of C12 to C22 chain lengths[1]. |
| 3-Ketodihydrosphingosine Reductase | KDOR | Reduces 3-ketodihydrosphingosine to dihydrosphingosine (sphinganine). | Not applicable. |
| Ceramide Synthase 1 | CerS1 | N-acylates dihydrosphingosine to form dihydroceramide. | Primarily C18:0-CoA[2]. |
| Ceramide Synthase 2 | CerS2 | N-acylates dihydrosphingosine to form dihydroceramide. | C22:0- and C24:0-acyl-CoAs[3]. |
| Ceramide Synthase 3 | CerS3 | N-acylates dihydrosphingosine to form dihydroceramide. | Broad specificity for medium- to long-chain fatty acyl-CoAs[2]. |
| Ceramide Synthase 4 | CerS4 | N-acylates dihydrosphingosine to form dihydroceramide. | C18:0- to C22:0-acyl-CoAs[4][5]. |
| Ceramide Synthase 5 | CerS5 | N-acylates dihydrosphingosine to form dihydroceramide. | C16:0-CoA[3]. |
| Ceramide Synthase 6 | CerS6 | N-acylates dihydrosphingosine to form dihydroceramide. | C16:0-CoA[3]. |
| Dihydroceramide Desaturase 1 | DEGS1 | Introduces a double bond in dihydroceramide to form ceramide. | Not applicable. |
Signaling Pathways and Experimental Workflows
De Novo Sphingolipid Biosynthesis Pathway
The following diagram illustrates the key steps in the de novo synthesis of ceramides, highlighting the involvement of long-chain fatty acyl-CoAs.
De Novo Sphingolipid Synthesis Pathway
General Experimental Workflow for Sphingolipid Analysis
The analysis of sphingolipids typically involves extraction from biological samples, separation by chromatography, and detection and quantification by mass spectrometry.
Workflow for Sphingolipid Analysis
Experimental Protocols
In Vitro Ceramide Synthase (CerS) Activity Assay
This protocol provides a general method for measuring the activity of a specific ceramide synthase isoform in a cell lysate or with a purified enzyme.
Materials:
-
Cell lysate or purified CerS enzyme
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)
-
Dihydrosphingosine (sphinganine) substrate
-
Fatty acyl-CoA substrate (e.g., C16:0-CoA for CerS5/6, C18:0-CoA for CerS1)
-
Bovine serum albumin (BSA), fatty acid-free
-
Internal standard (e.g., C17-sphinganine)
-
Organic solvents for lipid extraction (e.g., chloroform (B151607), methanol)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a defined amount of cell lysate or purified enzyme, and BSA.
-
Substrate Addition: Add the dihydrosphingosine and fatty acyl-CoA substrates to initiate the reaction. The final concentrations should be optimized for the specific CerS isoform being studied.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme activity.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Add the internal standard. Vortex vigorously and centrifuge to separate the phases.
-
Sample Preparation for LC-MS/MS: Collect the lower organic phase containing the lipids. Dry the solvent under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample onto an LC-MS/MS system. Use appropriate chromatographic conditions to separate the dihydroceramide product from the substrates. Use multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification of the product and the internal standard.
-
Data Analysis: Calculate the amount of dihydroceramide produced by comparing its peak area to that of the internal standard. Enzyme activity can be expressed as pmol of product formed per minute per mg of protein.
Conclusion
The current body of scientific literature does not establish a direct link between this compound and the core pathways of sphingolipid metabolism. The key enzymes in this pathway, serine palmitoyltransferase and ceramide synthases, exhibit a clear preference for long-chain fatty acyl-CoAs. While the metabolism of short, branched-chain acyl-CoAs is an important area of research, its intersection with sphingolipid biology remains to be elucidated. Future studies may uncover novel interactions, but based on available data, the role of this compound in sphingolipid metabolism is not supported. This guide provides a robust overview of the established sphingolipid metabolic network, which we hope will be a valuable resource for the scientific community.
References
- 1. Structural insights into the substrate recognition of serine palmitoyltransferase from Sphingobacterium multivorum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Eleven residues determine the acyl chain specificity of ceramide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary Studies on 2-Methylhex-2-enoyl-CoA Enzymatic Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on the enzymatic reactions involving 2-Methylhex-2-enoyl-CoA. Drawing from research on the metabolism of 2-methyl-branched-chain fatty acids, this document outlines the key enzymes, metabolic pathways, and experimental protocols relevant to the study of this compound. While direct research on this compound is limited, this guide extrapolates from studies on analogous substrates to provide a foundational understanding for future research and drug development endeavors.
Introduction to 2-Methyl-Branched-Chain Fatty Acid Metabolism
2-Methyl-branched-chain fatty acids (BCFAs) are important metabolic intermediates derived from the degradation of branched-chain amino acids, such as isoleucine, and are also found in various dietary sources. The metabolism of these fatty acids involves a series of enzymatic reactions primarily occurring in the mitochondria, and to some extent, in peroxisomes. The initial step in the catabolism of a 2-methyl-branched-chain fatty acid, such as 2-methylhexanoic acid, is its activation to the corresponding acyl-CoA thioester, 2-methylhexanoyl-CoA. This is followed by a dehydrogenation step to form this compound, the central substrate of interest.
Key Enzymatic Reactions and Pathways
The subsequent metabolism of this compound is believed to proceed through the mitochondrial trifunctional protein (TFP), a multi-enzyme complex that catalyzes the second, third, and fourth reactions of β-oxidation for long-chain fatty acids. The proposed metabolic pathway is as follows:
-
Dehydrogenation: 2-Methylhexanoyl-CoA is oxidized by a 2-methyl-branched-chain acyl-CoA dehydrogenase to yield this compound.
-
Hydration: this compound is hydrated by the enoyl-CoA hydratase activity of the mitochondrial trifunctional protein to form 2-methyl-3-hydroxyhexanoyl-CoA.
-
Dehydrogenation: The resulting 2-methyl-3-hydroxyhexanoyl-CoA is then oxidized by the L-3-hydroxyacyl-CoA dehydrogenase activity of the TFP to produce 2-methyl-3-ketohexanoyl-CoA.
-
Thiolytic Cleavage: Finally, the 2-methyl-3-ketohexanoyl-CoA is cleaved by the 3-ketoacyl-CoA thiolase activity of the TFP, yielding acetyl-CoA and 2-methylbutanoyl-CoA. The 2-methylbutanoyl-CoA can then undergo further rounds of β-oxidation.
Metabolic Pathway Diagram
Methodological & Application
Application Note and Protocols for the Synthesis of 2-Methylhex-2-enoyl-CoA for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of polyketides.[1] The availability of specific acyl-CoA substrates, such as 2-Methylhex-2-enoyl-CoA, is essential for the in vitro characterization of enzymes involved in these pathways, including acyl-CoA dehydrogenases (ACADs), enoyl-CoA hydratases, and reductases. Deficiencies in these enzymes are linked to various metabolic disorders, making them important targets for drug development.[2]
This document provides a detailed guide for the chemo-enzymatic synthesis, purification, and application of this compound in in vitro assays. The protocols described herein are designed to be accessible to laboratories with standard biochemical and analytical capabilities.
Synthesis of this compound
Diagram of the Synthesis Workflow
Caption: Chemo-enzymatic synthesis workflow for this compound.
Experimental Protocol: Two-Step Chemo-Enzymatic Synthesis
Step 1: Chemical Synthesis of 2-Methylhexanoyl-CoA (Saturated Precursor)
This protocol is adapted from methods for synthesizing saturated acyl-CoAs. The CDI-mediated coupling is a reliable method.
Materials:
-
2-Methylhexanoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A, free acid (CoA-SH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triethylamine (TEA)
-
Sodium bicarbonate (NaHCO₃) solution, 5% (w/v)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Activation of Carboxylic Acid: In a dry glass vial under an inert atmosphere (e.g., argon or nitrogen), dissolve 10 µmol of 2-methylhexanoic acid in 500 µL of anhydrous THF.
-
Add 12 µmol of CDI and stir the reaction mixture at room temperature for 30 minutes.
-
Thioesterification with CoA: In a separate tube, dissolve 5 µmol of Coenzyme A in 500 µL of 5% NaHCO₃ solution. Adjust the pH to ~8.0 with TEA if necessary.
-
Slowly add the activated carboxylic acid solution to the CoA solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by reverse-phase HPLC.
-
Purification of 2-Methylhexanoyl-CoA:
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Load the mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 2% ammonium (B1175870) acetate (B1210297) to remove salts and unreacted starting materials.
-
Elute the 2-Methylhexanoyl-CoA with an appropriate concentration of methanol (B129727) or acetonitrile (B52724) in water.
-
Lyophilize the fractions containing the product.
-
Step 2: Enzymatic Dehydrogenation to this compound
This step utilizes a promiscuous acyl-CoA dehydrogenase to introduce the double bond.
Materials:
-
Purified 2-Methylhexanoyl-CoA (from Step 1)
-
Acyl-CoA dehydrogenase (ACAD) with activity towards medium-chain branched acyl-CoAs (e.g., from various Streptomyces species or commercially available medium-chain ACAD).
-
Electron acceptor (e.g., phenazine (B1670421) methosulfate (PMS) or ferricenium hexafluorophosphate)
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)
Procedure:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
50 mM Potassium Phosphate Buffer (pH 7.5)
-
1-5 mM 2-Methylhexanoyl-CoA
-
1-2 mM Electron Acceptor (e.g., PMS)
-
1-5 µM Acyl-CoA Dehydrogenase
-
-
Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) for 1-4 hours.
-
Monitor the formation of this compound by HPLC. The product will have a different retention time than the substrate.
-
Purification of this compound:
-
Stop the reaction by adding an equal volume of ice-cold methanol or by acidification.
-
Centrifuge to pellet the precipitated enzyme.
-
Purify the supernatant containing this compound by preparative reverse-phase HPLC.
-
Lyophilize the purified fractions.
-
Data Presentation: Synthesis Yields
The following table presents representative yields for the synthesis of various enoyl-CoAs using chemo-enzymatic methods. The actual yield for this compound should be determined experimentally.
| Enoyl-CoA Product | Precursor Acid | Synthesis Method | Reported Yield (%) | Reference |
| Crotonyl-CoA | Butyric Acid | CDI-mediated coupling & enzymatic desaturation | ~44 | [3] |
| Octenoyl-CoA | Octanoic Acid | CDI-mediated coupling & enzymatic desaturation | ~57 | [3] |
| Cinnamoyl-CoA | Cinnamic Acid | ECF-coupling | ~75 | [3] |
| This compound | 2-Methylhexanoic Acid | CDI-mediated coupling & enzymatic desaturation | To be determined | - |
In Vitro Assays Using this compound
This compound can be used as a substrate to characterize the activity of various enzymes, most notably acyl-CoA dehydrogenases.
Diagram of a Generic Acyl-CoA Dehydrogenase Assay
Caption: Generic workflow for an in vitro Acyl-CoA Dehydrogenase (ACAD) assay.
Experimental Protocol: Acyl-CoA Dehydrogenase Activity Assay
Several methods can be employed to measure ACAD activity. The ETF fluorescence reduction assay is a classic and sensitive method.[4]
Materials:
-
Purified Acyl-CoA Dehydrogenase enzyme
-
Recombinant Electron Transfer Flavoprotein (ETF)
-
2-Methylhexanoyl-CoA (substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Assay Buffer
-
1-2 µM ETF
-
The ACAD enzyme to be tested (concentration to be optimized)
-
-
Place the cuvette in a fluorometer and record the baseline fluorescence of ETF (Excitation ~380 nm, Emission ~495 nm).
-
Initiate the reaction by adding 2-Methylhexanoyl-CoA to a final concentration of 50-200 µM.
-
Monitor the decrease in ETF fluorescence over time as it is reduced by the ACAD.
-
The initial rate of fluorescence decrease is proportional to the enzyme activity.
Alternative Detection Methods:
-
Spectrophotometric Assay: The formation of the enoyl-CoA product can be monitored directly by spectrophotometry if the product has a distinct absorbance maximum. For example, the formation of cinnamoyl-CoA from 3-phenylpropionyl-CoA can be measured at 308 nm.[5] The specific absorbance properties of this compound would need to be determined.
-
HPLC-Based Assay: The reaction can be stopped at different time points, and the amount of product formed (this compound) can be quantified by reverse-phase HPLC with UV detection (typically at 260 nm for the CoA moiety).[4][6][7]
Data Presentation: Enzyme Kinetic Parameters
The following table shows representative kinetic parameters for medium-chain acyl-CoA dehydrogenase (MCAD) with different substrates. The parameters for 2-Methylhexanoyl-CoA would need to be determined experimentally.
| Substrate | Km (µM) | Vmax (U/mg) | Enzyme Source | Reference |
| Octanoyl-CoA | 2.5 - 10 | Varies | Porcine Liver | General Knowledge |
| 3-Phenylpropionyl-CoA | ~5 | Similar to Octanoyl-CoA | Rat Liver | [5] |
| 2-Methylhexanoyl-CoA | To be determined | To be determined | User-defined | - |
Purification and Characterization
High-performance liquid chromatography (HPLC) is the method of choice for both the purification and analytical characterization of acyl-CoA esters.
Experimental Protocol: HPLC Analysis and Purification
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (analytical or preparative)
Mobile Phase:
-
A gradient of acetonitrile or methanol in an aqueous buffer is typically used.
-
Buffer A: 25 mM potassium phosphate, pH 5.3
-
Buffer B: Acetonitrile or Methanol
Procedure:
-
Analytical HPLC:
-
Inject a small sample of the reaction mixture or purified product onto an analytical C18 column.
-
Run a linear gradient, for example, from 5% to 95% Buffer B over 20-30 minutes.
-
Monitor the elution profile at 260 nm.
-
The retention times of the substrate and product will differ, allowing for quantification.
-
-
Preparative HPLC:
-
Use a preparative C18 column and scale up the injection volume.
-
Collect fractions corresponding to the product peak.
-
Confirm the purity of the collected fractions by analytical HPLC.
-
-
Mass Spectrometry (MS) Confirmation:
-
The identity of the purified this compound should be confirmed by mass spectrometry (e.g., LC-MS) to verify the correct molecular weight.
-
Conclusion
The chemo-enzymatic synthesis route provides a reliable and accessible method for producing this compound for research purposes. This synthesized substrate is invaluable for conducting in vitro enzymatic assays to investigate the function of acyl-CoA metabolizing enzymes and to screen for potential inhibitors. The protocols and data presented in this application note offer a comprehensive guide for researchers in biochemistry and drug development.
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Enoyl-Coenzyme A Hydratase Activity and Its Stereospecificity Using High-Performance Liquid Chromatography Equipped with Chiral Separation Column [jstage.jst.go.jp]
- 7. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isolating 2-Methylhex-2-enoyl-CoA from Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-coenzyme A (acyl-CoA) molecules are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and energy production. The accurate isolation and quantification of specific acyl-CoAs, such as 2-Methylhex-2-enoyl-CoA, from cell cultures are essential for understanding cellular metabolism in various physiological and pathological contexts. However, the low abundance and instability of these molecules present analytical challenges. This document provides a detailed protocol for the extraction and isolation of this compound from mammalian cell cultures for subsequent analysis, primarily by liquid chromatography-mass spectrometry (LC-MS). The methodology described is a composite of established protocols for short- to medium-chain acyl-CoA analysis, ensuring high recovery and sample stability.
Data Presentation
The following table summarizes representative quantitative data for various short- and medium-chain acyl-CoA species across different human cell lines as reported in the literature. This provides a comparative overview of typical acyl-CoA pool sizes. Note that direct comparisons may be influenced by variations in experimental conditions and normalization methods (e.g., per cell number versus per milligram of protein).
Table 1: Abundance of Acyl-CoA Species in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644[1] | - | - |
| Propionyl-CoA | 3.532[1] | - | - |
| Butyryl-CoA | 1.013[1] | - | - |
| Valeryl-CoA | 1.118[1] | - | - |
| Crotonoyl-CoA | 0.032[1] | - | - |
| Succinyl-CoA | 25.467[1] | - | - |
| C14:0-CoA | - | ~2.5[1] | ~1.5[1] |
| C16:0-CoA | - | ~12[1] | ~4[1] |
| C18:0-CoA | - | ~5[1] | ~2.5[1] |
Note: Data for this compound is not specifically available in the general literature and would need to be determined empirically using the described protocol.
Experimental Workflow Diagram
References
Application of 2-Methylhex-2-enoyl-CoA in Studying Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylhex-2-enoyl-CoA is a crucial intermediate in the catabolism of branched-chain amino acids, particularly isoleucine. As a derivative of fatty acid metabolism, it serves as a specific substrate for a class of mitochondrial flavoenzymes known as acyl-CoA dehydrogenases. The study of the kinetics of enzymes that metabolize this compound is vital for understanding the metabolic pathways of branched-chain amino acids, diagnosing and developing therapies for related metabolic disorders, and for screening potential drug candidates that may interact with these enzymes. This document provides detailed application notes and protocols for the use of this compound in enzyme kinetic studies, with a focus on short/branched-chain acyl-CoA dehydrogenase (SBCAD).
Metabolic Significance
This compound is a key intermediate in the mitochondrial degradation pathway of the essential amino acid isoleucine. Following the initial transamination and oxidative decarboxylation of isoleucine, the resulting (S)-2-methylbutyryl-CoA is dehydrogenated by short/branched-chain acyl-CoA dehydrogenase (SBCAD), also known as 2-methyl-branched-chain acyl-CoA dehydrogenase, to form 2-methylcrotonyl-CoA. Further enzymatic steps process this molecule to ultimately yield acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle. Genetic deficiencies in SBCAD lead to the accumulation of 2-methylbutyrylglycine (B135152) in the urine, a condition known as 2-methylbutyrylglycinuria. Therefore, studying the interaction of this compound with SBCAD is critical for understanding the pathophysiology of this and related metabolic disorders.
Featured Enzyme: Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)
Short/branched-chain acyl-CoA dehydrogenase (SBCAD) is a mitochondrial enzyme that exhibits broad substrate specificity, with the highest catalytic efficiency towards (S)-2-methylbutyryl-CoA, a close structural analog of this compound.[1] SBCAD is also capable of acting on other 2-methyl branched-chain acyl-CoAs and short straight-chain acyl-CoAs.[1] The enzyme was first identified and characterized from rat liver mitochondria by Ikeda et al. in 1983.
Quantitative Data
A comprehensive search of the available literature did not yield specific kinetic constants (Km, kcat) for the substrate this compound with short/branched-chain acyl-CoA dehydrogenase (SBCAD). However, the seminal work by Ikeda et al. (1983) on 2-methyl-branched-chain acyl-CoA dehydrogenase provides kinetic data for structurally similar substrates. These values are essential for designing kinetic assays and for comparative studies. The table below summarizes the reported apparent Km and Vmax values for various substrates with purified rat liver 2-methyl-branched-chain acyl-CoA dehydrogenase.
| Substrate | Apparent Km (µM) | Relative Vmax (%) |
| 2-Methylbutyryl-CoA | 7.7 | 100 |
| 2-Methylvaleryl-CoA | 11 | 98 |
| Isobutyryl-CoA | 28 | 18 |
| n-Butyryl-CoA | 21 | 14 |
| n-Hexanoyl-CoA | 13 | 25 |
Data extracted from Ikeda Y, Dabrowski C, Tanaka K (1983). Separation and properties of five distinct acyl-CoA dehydrogenases from rat liver mitochondria. Identification of a new 2-methyl branched chain acyl-CoA dehydrogenase. J Biol Chem. 258(2):1066-76.
Signaling and Metabolic Pathways
The metabolism of this compound is an integral part of the catabolic pathway of branched-chain amino acids, specifically isoleucine. This is a metabolic pathway rather than a signaling cascade. Below is a diagram illustrating the degradation pathway of isoleucine, highlighting the role of SBCAD.
Caption: Metabolic pathway of isoleucine degradation highlighting the action of SBCAD.
Experimental Protocols
The gold standard for measuring the activity of acyl-CoA dehydrogenases is the anaerobic ETF fluorescence reduction assay.[2] This assay monitors the decrease in the intrinsic fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the acyl-CoA dehydrogenase-substrate complex.
Protocol 1: ETF Fluorescence Reduction Assay for SBCAD Activity
This protocol is adapted for a 96-well plate format, which allows for higher throughput analysis.[2]
Materials:
-
Purified short/branched-chain acyl-CoA dehydrogenase (SBCAD) or cell/tissue lysate containing the enzyme.
-
This compound (substrate) or a suitable analog like (S)-2-methylbutyryl-CoA.
-
Recombinant or purified Electron Transfer Flavoprotein (ETF).[2]
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5, containing 0.1 mM EDTA.
-
Deoxygenation System:
-
Glucose
-
Glucose oxidase
-
Catalase
-
-
96-well black microplate.
-
Microplate reader with fluorescence detection capabilities (Excitation ~380 nm, Emission ~495 nm).
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will typically range from 1 to 100 µM.
-
Prepare a stock solution of ETF in the assay buffer. The final concentration is typically around 2-5 µM.
-
Prepare the deoxygenation solution by dissolving glucose (final concentration ~25 mM), glucose oxidase (final concentration ~20 units/mL), and catalase (final concentration ~120 units/mL) in the assay buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following components to a final volume of 200 µL:
-
Assay Buffer
-
Deoxygenation solution
-
ETF
-
SBCAD enzyme (the amount will depend on the purity and activity of the enzyme preparation).
-
-
Include control wells:
-
No enzyme control (to measure background fluorescence decay).
-
No substrate control (to ensure the observed activity is substrate-dependent).
-
-
-
Initiation and Measurement:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow for enzymatic deoxygenation.
-
Initiate the reaction by adding the substrate, this compound, to each well.
-
Immediately start monitoring the decrease in ETF fluorescence over time using the microplate reader. Record readings every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.
-
The rate of ETF reduction is proportional to the activity of SBCAD.
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound and fit the data to the Michaelis-Menten equation.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a typical enzyme kinetic study using this compound.
Caption: General experimental workflow for determining enzyme kinetics using this compound.
Conclusion
This compound is a valuable tool for investigating the kinetics of short/branched-chain acyl-CoA dehydrogenase and for studying the metabolism of branched-chain amino acids. The protocols and data presented here provide a foundation for researchers to design and execute robust enzyme kinetic experiments. Further studies are warranted to determine the precise kinetic parameters of this compound with SBCAD and to explore its potential use in high-throughput screening for modulators of this important metabolic enzyme.
References
Application Notes and Protocols for 2-Methylhex-2-enoyl-CoA as a Substrate for Novel Reductase Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylhex-2-enoyl-CoA is a branched-chain unsaturated acyl-CoA intermediate that is implicated in the metabolism of branched-chain amino acids and fatty acids. The reduction of its α,β-double bond is a critical step in these pathways, catalyzed by a class of enzymes known as enoyl-CoA reductases. While several enoyl-CoA reductases have been characterized, the discovery and characterization of novel reductases with specific activity towards branched-chain substrates like this compound are of significant interest for understanding metabolic regulation and for the development of novel therapeutics, particularly in the context of metabolic disorders and infectious diseases.
This document provides an overview of the enzymatic reduction of this compound, focusing on the class of enzymes known as 2-methyl-branched-chain-enoyl-CoA reductases. It also includes generalized protocols for the expression, purification, and characterization of novel reductase enzymes that may utilize this substrate, based on established methods for similar enzymes.
2-Methyl-Branched-Chain-Enoyl-CoA Reductase: A Key Enzyme Family
A relevant enzyme class for the metabolism of this compound is the 2-methyl-branched-chain-enoyl-CoA reductase (EC 1.3.8.5).[1][2] This enzyme is known to participate in the degradation of isoleucine.[2] It catalyzes the reduction of a 2-methyl-branched-chain-enoyl-CoA to its corresponding acyl-CoA, utilizing an electron transfer flavoprotein as a cofactor.[2]
While specific kinetic data for this compound with a novel reductase is not available in the public domain, data for related substrates and enzymes provide a basis for comparison and experimental design. For instance, a trans-2-enoyl-CoA reductase from Euglena gracilis has been shown to accept crotonyl-CoA and trans-2-hexenoyl-CoA as substrates with Km values of 68 µM and 91 µM, respectively, using NADH.[3] Another novel NADPH-dependent enoyl-CoA reductase from Streptomyces collinus exhibited a Km of 25 µM for its substrate, 1-cyclohexenylcarbonyl-CoA.[4]
Table 1: Kinetic Parameters of Related Enoyl-CoA Reductases
| Enzyme Source | Substrate | Cofactor | Km (µM) | Reference |
| Euglena gracilis | Crotonyl-CoA | NADH | 68 | [3] |
| trans-2-Hexenoyl-CoA | NADH | 91 | [3] | |
| NADH | - | 109 | [3] | |
| NADPH | - | 119 | [3] | |
| Streptomyces collinus | 1-Cyclohexenylcarbonyl-CoA | NADPH | 25 ± 3 | [4] |
| NADPH | - | 1.5 ± 0.3 | [4] |
Metabolic Context: Fatty Acid Elongation and Degradation
Enoyl-CoA reductases are crucial components of the fatty acid elongation cycle, which is responsible for the synthesis of very-long-chain fatty acids (VLCFAs).[5] This cycle involves four sequential reactions, with the final step being the reduction of a trans-2-enoyl-CoA to an elongated acyl-CoA.[5] The mammalian trans-2-enoyl-CoA reductase (TECR) is involved in this pathway.[5] Understanding the role of novel reductases for branched-chain substrates like this compound can shed light on the synthesis of branched-chain fatty acids, which have important biological roles.
A proposed catalytic mechanism for trans-2-enoyl-CoA reductases, such as the yeast homolog Tsc13, involves the transfer of a hydride ion from NADPH to the C3 of the double bond of the enoyl-CoA substrate.[5] A catalytic tyrosine residue then donates a proton to the resulting enolate anion, leading to the formation of the saturated acyl-CoA.[5]
Experimental Protocols
The following are generalized protocols for the identification, expression, purification, and characterization of a novel reductase acting on this compound. These are based on established methods for similar enzymes and should be optimized for the specific enzyme of interest.
Protocol 1: Heterologous Expression and Purification of a Novel Reductase
This protocol describes the expression of a candidate reductase gene in E. coli and its subsequent purification.
1. Gene Cloning and Expression Vector Construction:
- Amplify the candidate reductase gene from the source organism's DNA using PCR with primers containing appropriate restriction sites.
- Ligate the PCR product into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
- Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and verify the sequence.
- Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
2. Protein Expression:
- Grow a 10 mL overnight culture of the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C.
- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
3. Cell Lysis and Lysate Preparation:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
4. Affinity Chromatography Purification:
- Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
- Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).
- Collect fractions and analyze by SDS-PAGE for purity.
5. Size-Exclusion Chromatography (Optional):
- For higher purity, concentrate the eluted fractions and load onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
- Collect fractions corresponding to the expected molecular weight of the reductase.
Protocol 2: In Vitro Reductase Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of the purified reductase with this compound.
1. Reagents:
- Purified novel reductase enzyme.
- This compound (substrate).
- NADPH or NADH (cofactor).
- Assay buffer (e.g., 100 mM Tris-HCl pH 7.5).
2. Assay Procedure:
- Prepare a reaction mixture in a quartz cuvette containing the assay buffer, a specific concentration of this compound, and the cofactor (NADPH or NADH) at a saturating concentration (e.g., 200 µM).
- Equilibrate the mixture to the desired temperature (e.g., 30°C).
- Initiate the reaction by adding a known amount of the purified reductase enzyme.
- Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH/NADH (ε = 6.22 mM-1cm-1).
- Record the absorbance change over time.
3. Data Analysis:
- Calculate the initial velocity (V0) of the reaction from the linear portion of the absorbance vs. time plot.
- To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound while keeping the enzyme and cofactor concentrations constant.
- Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Visualizations
The following diagrams illustrate the metabolic context and experimental workflow for studying novel reductase enzymes acting on this compound.
Caption: The four main reactions of the fatty acid elongation cycle.
Caption: A generalized experimental workflow for novel reductase characterization.
Caption: The relationship between the enzyme, cofactor, substrate, and product.
References
- 1. 2-methyl-branched-chain-enoyl-CoA reductase (EC 1.3.8.5) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-methyl-branched-chain-enoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of a novel enoyl coenzyme A reductase from Streptomyces collinus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-Methylhex-2-enoyl-CoA Metabolism Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylhex-2-enoyl-CoA is an intermediate in the metabolism of branched-chain fatty acids and certain amino acids. The primary enzyme responsible for its metabolism is the mitochondrial short-chain enoyl-CoA hydratase (ECHS1). This enzyme catalyzes the hydration of the double bond in 2-enoyl-CoA thioesters, a crucial step in the beta-oxidation pathway. Dysregulation of ECHS1 activity is associated with severe metabolic disorders, making it a potential therapeutic target.
These application notes provide a framework for developing a robust high-throughput screening (HTS) assay to identify inhibitors of ECHS1, using a substrate-analog approach. The protocols are designed for adaptation in standard drug discovery and academic research laboratories.
Signaling Pathway and Metabolic Context
The metabolism of this compound occurs within the mitochondrial fatty acid beta-oxidation pathway. ECHS1 is a key enzyme in this process, catalyzing the second of four repeating steps. Inhibition of ECHS1 would lead to an accumulation of its enoyl-CoA substrates and a decrease in downstream metabolites, ultimately disrupting cellular energy production from these sources.
Caption: Mitochondrial metabolism of this compound by ECHS1.
Experimental Principles
The primary assay for identifying ECHS1 inhibitors is a coupled-enzyme spectrophotometric assay. ECHS1 hydrates a suitable enoyl-CoA substrate (e.g., crotonyl-CoA as a readily available analog for this compound) to its corresponding 3-hydroxyacyl-CoA. This product then serves as a substrate for a coupling enzyme, 3-hydroxyacyl-CoA dehydrogenase, which oxidizes the product while reducing NAD+ to NADH. The increase in NADH concentration is monitored by the change in absorbance at 340 nm.
Data Presentation
Table 1: Reagents for HTS Assay
| Reagent | Supplier | Catalog No. | Storage Temperature |
| Recombinant Human ECHS1 | e.g., Novus Biologicals | NBP1-48360 | -20°C to -80°C |
| Crotonyl-CoA | e.g., Sigma-Aldrich | C4264 | -20°C |
| NAD+ (Nicotinamide adenine (B156593) dinucleotide) | e.g., Sigma-Aldrich | N7004 | -20°C |
| 3-Hydroxyacyl-CoA Dehydrogenase | e.g., Sigma-Aldrich | H4631 | -20°C |
| Tris-HCl Buffer (1 M, pH 8.0) | e.g., Thermo Fisher | 15568025 | Room Temperature |
| Dithiothreitol (DTT) | e.g., Sigma-Aldrich | D9779 | -20°C |
| Triton X-100 | e.g., Sigma-Aldrich | T8787 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | e.g., Sigma-Aldrich | D8418 | Room Temperature |
Table 2: HTS Assay Parameters and Expected Values
| Parameter | Value | Notes |
| Assay Format | 384-well microplate | Clear, flat-bottom plates are recommended for spectrophotometric readings. |
| Final Assay Volume | 50 µL | |
| ECHS1 Concentration | 50-200 ng/well | Optimal concentration should be determined empirically to yield a robust signal-to-background ratio. |
| Substrate Concentration | 50-100 µM | Should be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors. |
| NAD+ Concentration | 500 µM | |
| Coupling Enzyme Conc. | 1-2 units/mL | |
| Incubation Time | 15-30 minutes | Should be within the linear range of the reaction. |
| Incubation Temperature | 37°C | |
| Readout Wavelength | 340 nm | Absorbance reading for NADH production. |
| Z'-factor | > 0.5 | A Z'-factor above 0.5 indicates a robust and reliable assay for HTS. |
| Compound Concentration | 1-20 µM | Initial screening is typically performed at a single high concentration (e.g., 10 µM). |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 mM DTT, and 0.01% (v/v) Triton X-100. Prepare fresh on the day of the experiment.
-
Enzyme Stock Solution: Reconstitute recombinant human ECHS1 in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of crotonyl-CoA in sterile water. Aliquot and store at -20°C.
-
NAD+ Stock Solution: Prepare a 10 mM stock solution of NAD+ in sterile water. Aliquot and store at -20°C.
-
Coupling Enzyme Stock Solution: Prepare a 100 units/mL stock of 3-hydroxyacyl-CoA dehydrogenase in assay buffer. Aliquot and store at -20°C.
-
Compound Plates: Prepare serial dilutions of test compounds in 100% DMSO. For a 10 µM final assay concentration, the stock in the compound plate should be 1 mM.
Protocol 2: High-Throughput Screening (HTS) Assay
Caption: High-throughput screening workflow for ECHS1 inhibitors.
Detailed Steps:
-
Compound Dispensing: Using an automated liquid handler, dispense 0.5 µL of test compounds, positive control (known inhibitor, if available), and negative control (DMSO) into the wells of a 384-well plate.
-
Enzyme Mix Preparation: Prepare an enzyme mix containing ECHS1, 3-hydroxyacyl-CoA dehydrogenase, and NAD+ in assay buffer at 2x the final concentration.
-
Enzyme Addition: Add 25 µL of the enzyme mix to each well of the 384-well plate.
-
Pre-incubation: Centrifuge the plate briefly to mix and pre-incubate for 10 minutes at 37°C to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a substrate mix containing crotonyl-CoA in assay buffer at 2x the final concentration. Add 24.5 µL of the substrate mix to each well to initiate the enzymatic reaction.
-
Incubation and Reading: Incubate the plate at 37°C. Monitor the increase in absorbance at 340 nm over 15-30 minutes using a microplate reader. The reading can be performed in kinetic mode or as an endpoint measurement.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Abs_compound - Abs_background) / (Abs_DMSO - Abs_background))
-
Determine the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_DMSO + SD_positive_control)) / |Mean_DMSO - Mean_positive_control|
-
Protocol 3: Hit Confirmation and IC50 Determination
-
Compound Re-testing: Primary hits identified from the HTS should be re-tested in the same assay to confirm their activity.
-
Dose-Response Curves: For confirmed hits, perform a dose-response analysis by testing a range of concentrations (e.g., 8-10 point serial dilutions).
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Caption: Logical progression from HTS to lead optimization.
Concluding Remarks
The protocols outlined provide a comprehensive guide for the high-throughput screening of inhibitors targeting this compound metabolism via the enzyme ECHS1. Adherence to these guidelines, with appropriate optimization for specific laboratory conditions and compound libraries, will facilitate the discovery of novel modulators of this important metabolic pathway. It is crucial to perform counter-screens and secondary assays to eliminate false positives and to characterize the mechanism of action of confirmed hits.
Application Notes and Protocols for Stable Isotope Labeling of 2-Methylhex-2-enoyl-CoA in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C), researchers can track the incorporation and transformation of these labeled compounds using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This application note provides detailed protocols for the synthesis of ¹³C-labeled 2-Methylhex-2-enoyl-CoA and its use in metabolic tracer studies. This compound, a branched-chain unsaturated acyl-CoA, is an intermediate in the metabolism of certain branched-chain fatty acids, which has implications in various physiological and pathological states. These studies are crucial for understanding metabolic pathways, identifying potential drug targets, and developing novel therapeutic agents.
Synthesis of ¹³C-Labeled this compound
The synthesis of isotopically labeled this compound can be approached through a combination of chemical synthesis to create the labeled fatty acid precursor, followed by enzymatic conversion to the corresponding CoA thioester. A plausible synthetic route for ¹³C-labeled 2-methyl-2-hexenoic acid involves a Wittig or Horner-Wadsworth-Emmons reaction, which is a reliable method for forming carbon-carbon double bonds.
Protocol 1: Synthesis of [1-¹³C]-2-Methyl-2-hexenoic acid
This protocol describes a potential synthetic route adaptable for introducing a ¹³C label at the carboxyl group.
Materials:
-
Butanal
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
[¹³C]Carbon dioxide (from a gas cylinder or generated from Ba¹³CO₃)
-
Grignard reagent (e.g., Methylmagnesium bromide)
-
Dry solvents (THF, Diethyl ether)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Synthesis of a labeled Wittig-type reagent: The key is to introduce the ¹³C label into the phosphonoacetate reagent. This can be a multi-step process and may require custom synthesis. A more direct approach is to synthesize the labeled acid and then convert it to the acyl-CoA.
-
Alternative approach: Grignard carboxylation:
-
Prepare a Grignard reagent from a suitable 5-carbon precursor that will become the backbone of the hexenoic acid.
-
Bubble ¹³CO₂ gas through the Grignard reagent solution in dry ether or THF at low temperature (e.g., -78 °C).
-
Acidify the reaction mixture to protonate the carboxylate and yield the ¹³C-labeled carboxylic acid.
-
-
Chain modification and introduction of the double bond and methyl group: This can be a complex multi-step process. A more feasible approach for a custom synthesis would be to start with a labeled precursor that already contains the desired carbon skeleton.
-
A more practical synthetic approach: A Horner-Wadsworth-Emmons reaction between butanal and a ¹³C-labeled phosphonate (B1237965) reagent would be a more direct method for creating the carbon backbone and the double bond in a stereoselective manner.[1][2]
-
Step 1: Preparation of the ¹³C-labeled phosphonate reagent. This would likely involve the synthesis of ¹³C-labeled ethyl 2-(diethoxyphosphoryl)propanoate.
-
Step 2: Horner-Wadsworth-Emmons Reaction. The labeled phosphonate is deprotonated with a base like sodium hydride and then reacted with butanal to yield ethyl [1-¹³C]-2-methyl-2-hexenoate.
-
Step 3: Hydrolysis. The resulting ester is hydrolyzed (e.g., using NaOH followed by acidification) to yield [1-¹³C]-2-methyl-2-hexenoic acid.
-
-
Purification: The final product is purified by silica (B1680970) gel column chromatography.
Protocol 2: Enzymatic Synthesis of [1-¹³C]-2-Methylhex-2-enoyl-CoA
Acyl-CoA synthetases (ACS) catalyze the formation of a thioester bond between a fatty acid and coenzyme A (CoA). This enzymatic approach offers high specificity and is performed under mild conditions.
Materials:
-
[1-¹³C]-2-Methyl-2-hexenoic acid (from Protocol 1)
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (a medium-chain ACS is likely to be effective)
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
DTT
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and DTT.
-
Add [1-¹³C]-2-Methyl-2-hexenoic acid and Coenzyme A to the mixture.
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate the reaction at 37 °C for 1-2 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Purify the resulting [1-¹³C]-2-Methylhex-2-enoyl-CoA using solid-phase extraction or HPLC.
Tracer Studies Using ¹³C-Labeled this compound
Once synthesized, the labeled this compound can be used in various in vitro and in vivo tracer experiments to elucidate its metabolic fate.
Experimental Workflow for Cell Culture Tracer Studies
Caption: Workflow for in vitro tracer studies.
Protocol 3: Cell Culture Labeling and Metabolite Extraction
Materials:
-
Cultured cells of interest (e.g., hepatocytes, adipocytes)
-
Culture medium
-
¹³C-labeled this compound
-
Cold methanol (B129727) (-80 °C)
-
Extraction solvent (e.g., methanol:acetonitrile:water)
-
Centrifuge
Procedure:
-
Grow cells in culture plates to the desired confluency.
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the ¹³C-labeled this compound at a predetermined concentration.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
To stop the metabolic activity, rapidly aspirate the medium and add ice-cold methanol to the cells.
-
Scrape the cells and collect the cell lysate.
-
Perform metabolite extraction using a suitable solvent system.
-
Centrifuge to pellet cell debris and collect the supernatant for analysis.
Protocol 4: LC-MS/MS Analysis for Mass Isotopomer Distribution
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Separate the extracted metabolites using a suitable HPLC column (e.g., C18 reverse-phase).
-
Analyze the eluting compounds using the mass spectrometer in full scan mode or using targeted MS/MS to identify and quantify the isotopologues of downstream metabolites.
-
Determine the mass isotopomer distribution (MID) for metabolites of interest. The MID reveals the number of ¹³C atoms incorporated into each molecule, providing insights into the metabolic pathways.[3][4][5]
Metabolic Pathway of 2-Methyl-branched Chain Fatty Acids
The metabolism of 2-methyl-branched-chain fatty acids, such as 2-methylhexanoic acid, is believed to occur primarily in the peroxisomes.[6] The initial activation to its CoA ester is followed by a series of enzymatic reactions.
Caption: Putative peroxisomal metabolism of this compound.
Data Presentation
The quantitative data obtained from tracer studies should be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Mass Isotopomer Distribution of a Downstream Metabolite (e.g., Acetyl-CoA) after Labeling with [1-¹³C]-2-Methylhex-2-enoyl-CoA
| Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) |
| 0 | 100 | 0 | 0 |
| 2 | 85.2 ± 3.1 | 14.1 ± 2.5 | 0.7 ± 0.2 |
| 6 | 65.7 ± 4.5 | 30.5 ± 3.8 | 3.8 ± 0.9 |
| 12 | 40.1 ± 5.2 | 48.9 ± 4.9 | 11.0 ± 1.8 |
| 24 | 25.3 ± 4.8 | 55.6 ± 5.1 | 19.1 ± 2.4 |
Data are presented as mean ± SD from three independent experiments. M+0 represents the unlabeled metabolite, M+1 contains one ¹³C atom, and M+2 contains two ¹³C atoms.
Table 2: Relative Abundance of Key Metabolites in the Branched-Chain Fatty Acid Oxidation Pathway
| Metabolite | Control (Relative Abundance) | Labeled (Relative Abundance at 12h) |
| This compound | 1.00 ± 0.12 | 5.23 ± 0.67 |
| 3-Hydroxy-2-methylhexanoyl-CoA | 1.00 ± 0.09 | 3.15 ± 0.45 |
| Acetyl-CoA | 1.00 ± 0.15 | 1.89 ± 0.23 |
| Butyryl-CoA | 1.00 ± 0.11 | 2.54 ± 0.31 |
Data are normalized to the control group and presented as mean ± SD.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize and utilize stable isotope-labeled this compound in metabolic tracer studies. These methods will enable a deeper understanding of branched-chain fatty acid metabolism and its role in health and disease, ultimately aiding in the development of novel diagnostics and therapeutics.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Multiple Mass Isotopomer Tracing of Acetyl-CoA Metabolism in Langendorff-perfused Rat Hearts: CHANNELING OF ACETYL-CoA FROM PYRUVATE DEHYDROGENASE TO CARNITINE ACETYLTRANSFERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of mass isotopomer distributions in secreted lipids to sample lipogenic acetyl-CoA pool in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple mass isotopomer tracing of acetyl-CoA metabolism in Langendorff-perfused rat hearts: channeling of acetyl-CoA from pyruvate dehydrogenase to carnitine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low yield in 2-Methylhex-2-enoyl-CoA chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the chemical synthesis of 2-Methylhex-2-enoyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when using the mixed anhydride (B1165640) method.
Q1: My final yield of this compound is significantly lower than expected. What are the potential causes?
A1: Low yields in the synthesis of this compound can stem from several factors. Key areas to investigate include:
-
Degradation of Starting Materials: Coenzyme A (CoA) is sensitive to heat and oxidative conditions. Ensure that the CoA trilithium salt is of high purity and has been stored correctly. The 2-Methylhex-2-enoic acid should also be pure, as impurities can interfere with the reaction.
-
Inefficient Activation of the Carboxylic Acid: The formation of the mixed anhydride with ethyl chloroformate is a critical step. Insufficient activation will lead to unreacted carboxylic acid and consequently, a low yield of the final product.
-
Hydrolysis of Intermediates: The mixed anhydride is susceptible to hydrolysis. It is crucial to use anhydrous solvents and maintain a moisture-free environment throughout the reaction.
-
Suboptimal Reaction pH: The thioesterification reaction is pH-dependent. A pH that is too low will result in a protonated thiol group on CoA, reducing its nucleophilicity. Conversely, a pH that is too high can lead to hydrolysis of the mixed anhydride and the final product.
-
Side Reactions: The α,β-unsaturated nature of the acyl group can potentially lead to side reactions, although this is less common under the typical reaction conditions for thioesterification.
-
Inefficient Purification: The purification process, whether by HPLC or solid-phase extraction, can be a source of product loss if not optimized.
Q2: I suspect the activation of 2-Methylhex-2-enoic acid to the mixed anhydride is incomplete. How can I improve this step?
A2: To enhance the formation of the mixed anhydride, consider the following:
-
Reagent Purity: Use freshly opened or properly stored ethyl chloroformate. Over time, it can degrade, leading to reduced reactivity.
-
Stoichiometry: Ensure the correct molar ratios of 2-Methylhex-2-enoic acid, triethylamine (B128534) (or another suitable base), and ethyl chloroformate are used. A slight excess of ethyl chloroformate can sometimes drive the reaction to completion, but a large excess should be avoided as it can lead to side reactions.
-
Reaction Temperature: The activation reaction is typically carried out at low temperatures (e.g., -15°C to 0°C) to minimize side reactions and decomposition of the mixed anhydride. Ensure your reaction is adequately cooled.
-
Reaction Time: Allow sufficient time for the activation to complete. This can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture and analyzing for the disappearance of the starting carboxylic acid.
Q3: How can I minimize the hydrolysis of the mixed anhydride intermediate?
A3: Hydrolysis of the mixed anhydride is a common cause of low yields. To mitigate this:
-
Use Anhydrous Solvents: Ensure that all solvents, particularly the organic solvent used for the activation step (e.g., tetrahydrofuran (B95107) or dimethylformamide), are thoroughly dried using appropriate methods.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Dry Glassware: All glassware should be oven-dried or flame-dried before use.
-
Prompt Use: Use the freshly prepared mixed anhydride solution immediately in the subsequent reaction with Coenzyme A. Do not store the mixed anhydride intermediate.
Q4: What is the optimal pH for the reaction between the mixed anhydride and Coenzyme A, and how should it be controlled?
A4: The optimal pH for the thioesterification reaction is typically in the range of 7.5 to 8.5.
-
pH Adjustment: The pH of the aqueous solution of Coenzyme A should be carefully adjusted before the addition of the mixed anhydride. A buffer, such as sodium bicarbonate or potassium phosphate (B84403), is often used to maintain the pH within the desired range.
-
Monitoring: The pH can be monitored using a pH meter or pH paper. It is important to ensure that the addition of the mixed anhydride solution (which may contain residual acid) does not cause a significant drop in the pH of the reaction mixture.
Q5: I am having difficulty purifying the final product. What are some common pitfalls and how can they be avoided?
A5: Purification of acyl-CoAs can be challenging due to their amphipathic nature.
-
Solid-Phase Extraction (SPE): For SPE, ensure that the chosen stationary phase is appropriate for retaining the acyl-CoA. Proper conditioning of the SPE cartridge is crucial for good recovery. Elution should be carried out with a solvent system that effectively desorbs the product without co-eluting impurities.
-
High-Performance Liquid Chromatography (HPLC): When using reversed-phase HPLC, the choice of column, mobile phase composition, and gradient are critical for achieving good separation. A C18 column is commonly used. The mobile phase often consists of a buffered aqueous solution (e.g., potassium phosphate) and an organic modifier like acetonitrile. Monitoring the elution at 260 nm allows for the detection of the adenine (B156593) moiety of CoA.[1]
Data Presentation
The following table summarizes the potential impact of various reaction parameters on the yield of this compound. This data is illustrative and should be used as a guide for optimization.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Yield (%) | Potential Issues with Condition A |
| Solvent for Activation | Technical grade THF | Anhydrous THF | 20-40% | Hydrolysis of mixed anhydride |
| Activation Temperature | Room Temperature | -15°C | 60-80% | Decomposition of mixed anhydride |
| Reaction pH | 6.5 | 8.0 | 65-85% | Incomplete reaction due to protonated CoA |
| Purity of CoA | 85% | >95% | 70-90% | Side reactions from impurities |
| Purification Method | Crude precipitation | RP-HPLC | 50-70% (post-purification) | Low purity and product loss |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via the Mixed Anhydride Method
This protocol is a representative procedure and may require optimization for specific laboratory conditions.
Materials:
-
2-Methylhex-2-enoic acid
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
Solid-phase extraction (SPE) C18 cartridges
-
Potassium phosphate buffer (50 mM, pH 6.5)
Procedure:
-
Preparation of the Mixed Anhydride: a. Dissolve 2-Methylhex-2-enoic acid (1 equivalent) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an argon atmosphere. b. Cool the solution to -15°C using an appropriate cooling bath. c. Add triethylamine (1.1 equivalents) dropwise while maintaining the temperature at -15°C. d. Slowly add ethyl chloroformate (1.1 equivalents) to the solution. e. Stir the reaction mixture at -15°C for 30 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Thioesterification Reaction: a. In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in cold sodium bicarbonate buffer (0.5 M, pH 8.0). b. Slowly add the cold mixed anhydride solution from step 1e to the Coenzyme A solution with vigorous stirring. c. Monitor the pH of the reaction mixture and maintain it at approximately 8.0 by adding small amounts of 1 M sodium bicarbonate if necessary. d. Allow the reaction to proceed at 4°C for 1 hour.
-
Purification by Solid-Phase Extraction: a. Condition a C18 SPE cartridge by washing with methanol followed by deionized water, and finally with potassium phosphate buffer (50 mM, pH 6.5). b. Load the reaction mixture onto the conditioned SPE cartridge. c. Wash the cartridge with the potassium phosphate buffer to remove unreacted CoA and other water-soluble impurities. d. Elute the this compound from the cartridge using a stepwise gradient of methanol in water. e. Collect the fractions containing the product, which can be identified by UV absorbance at 260 nm. f. Lyophilize the purified fractions to obtain the final product as a white solid.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in synthesis.
References
Improving the stability of 2-Methylhex-2-enoyl-CoA in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 2-Methylhex-2-enoyl-CoA in aqueous solutions during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound solutions.
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling. The thioester bond is susceptible to hydrolysis, especially in aqueous solutions.
-
Solution:
-
Verify Storage Conditions: Ensure the compound is stored at or below -20°C in a tightly sealed container. For long-term storage, -80°C is recommended.
-
Use Appropriate Buffers: Prepare solutions in a slightly acidic buffer (pH 6.0-6.5) to minimize hydrolysis. Avoid basic conditions as they significantly accelerate the degradation of thioesters.
-
Prepare Fresh Solutions: Whenever possible, prepare this compound solutions immediately before use. If a stock solution is necessary, aliquot it into small volumes to avoid repeated freeze-thaw cycles.
-
Minimize Time at Room Temperature: Keep solutions on ice during experimental setup and use.
-
Issue 2: High background signal or unexpected peaks in analytical assays (e.g., HPLC, LC-MS).
-
Possible Cause: Presence of degradation products. The primary degradation product is likely 2-methylhex-2-enoic acid and Coenzyme A, resulting from the hydrolysis of the thioester bond.
-
Solution:
-
Purity Check: Regularly assess the purity of your this compound stock using a suitable analytical method like HPLC-UV or LC-MS/MS.
-
Optimize Solution Preparation: Dissolve the lyophilized powder in a minimal amount of a compatible organic solvent (e.g., a small percentage of acetonitrile (B52724) or methanol) before diluting with the aqueous buffer. This can improve solubility and reduce immediate degradation upon reconstitution.
-
Use High-Quality Reagents: Ensure that all solvents and buffer components are of high purity to prevent contamination that could catalyze degradation.
-
Issue 3: Variability between experimental replicates.
-
Possible Cause: Inconsistent handling of this compound solutions across different replicates.
-
Solution:
-
Standardize Protocols: Develop and strictly adhere to a standard operating procedure (SOP) for the preparation and handling of this compound solutions. This should include precise details on buffer composition, pH, temperature, and incubation times.
-
Use a Master Mix: For experiments with multiple replicates, prepare a master mix of the reaction components containing this compound to ensure that each replicate receives an identical solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, lyophilized this compound should be stored at -80°C. For short-term storage (days to a few weeks), -20°C is acceptable. Aqueous stock solutions should be prepared fresh, but if necessary, can be stored at -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: The primary degradation pathway is the hydrolysis of the thioester bond, which connects the 2-methylhex-2-enoyl group to the Coenzyme A molecule. This reaction is catalyzed by water and is significantly influenced by pH and temperature.
Q3: How does pH affect the stability of this compound?
A3: The stability of the thioester bond is highly pH-dependent. Basic conditions (pH > 7.5) significantly increase the rate of hydrolysis. Therefore, it is recommended to work with solutions at a slightly acidic to neutral pH (ideally between 6.0 and 7.0) to enhance stability.
Q4: Can I prepare a stock solution of this compound in water?
A4: While it is soluble in water, preparing a stock solution directly in unbuffered water is not recommended due to the potential for hydrolysis. It is best to use a slightly acidic buffer (e.g., phosphate (B84403) or MES buffer at pH 6.0-6.5). For initial solubilization of the powder, a small amount of an organic solvent like acetonitrile or methanol (B129727) can be used before dilution with the aqueous buffer.
Q5: How can I monitor the degradation of my this compound solution?
A5: The most effective way to monitor degradation is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection (at ~260 nm for the adenine (B156593) part of CoA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods can separate the intact this compound from its degradation products (2-methylhex-2-enoic acid and Coenzyme A) and allow for their quantification.
Data Presentation
| Condition | Temperature (°C) | pH | Expected Relative Stability | Primary Degradation Product |
| Optimal Storage (Lyophilized) | -80 | N/A | Very High | N/A |
| Short-term Storage (Aqueous) | -20 | 6.5 | Moderate | Hydrolysis Products |
| Working Solution (On Ice) | 4 | 6.5 | Low to Moderate | Hydrolysis Products |
| Room Temperature | 25 | 7.0 | Low | Hydrolysis Products |
| Basic Conditions | 25 | 8.5 | Very Low | Hydrolysis Products |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Materials:
-
This compound (lyophilized powder)
-
Nuclease-free water
-
50 mM Potassium Phosphate buffer, pH 6.5
-
Microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Calculate the volume of buffer required to achieve a 10 mM concentration.
-
Add the calculated volume of cold (4°C) 50 mM Potassium Phosphate buffer (pH 6.5) to the vial.
-
Gently vortex or pipette up and down to dissolve the powder completely. Avoid vigorous shaking.
-
Once dissolved, immediately place the solution on ice.
-
For storage, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes and flash-freeze in liquid nitrogen before transferring to -80°C.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 6.5
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
-
A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 260 nm
-
-
Procedure:
-
Prepare a fresh solution of this compound at a known concentration (e.g., 1 mM) in the desired buffer.
-
Inject a sample immediately after preparation (t=0) to obtain a reference chromatogram.
-
Incubate the solution under the desired test conditions (e.g., room temperature).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an equal volume of the solution onto the HPLC.
-
Monitor the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of remaining this compound at each time point to determine its stability under the tested conditions.
-
Visualizations
Troubleshooting poor separation of 2-Methylhex-2-enoyl-CoA in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatographic separation of 2-Methylhex-2-enoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for separating this compound?
A1: The most common method for separating medium-chain acyl-CoAs like this compound is reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity.
Q2: What type of column is typically used for the RP-HPLC separation of this compound?
A2: A C18 column is frequently used for the separation of acyl-CoAs. Specifically, a Spherisorb ODS II, 5-micron C18 column has been cited for the separation of various short-chain-length acyl-CoA derivatives[1].
Q3: How is this compound typically detected after separation?
A3: Detection of this compound can be challenging due to the absence of a strong UV chromophore in the fatty acyl portion of the molecule. However, the coenzyme A moiety allows for UV detection, typically around 254-260 nm[1]. Mass spectrometry (MS) is also a common and more sensitive detection method for acyl-CoAs.
Q4: What are some key factors that can affect the separation of this compound?
A4: Several factors can influence the separation, including the mobile phase composition and pH, the type of stationary phase (column), column temperature, and the integrity of the sample. Acyl-CoAs can be prone to degradation, so proper sample handling is crucial.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic separation of this compound.
Problem 1: Poor Peak Shape (Broadening or Tailing)
Q: My peak for this compound is broad and/or tailing. What are the potential causes and solutions?
A: Peak broadening or tailing can be caused by several factors:
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase.
-
Solution: Add a small amount of a competing acid, such as trifluoroacetic acid (TFA), to the mobile phase to mask these sites.
-
-
Column Overload: Injecting too much sample can lead to poor peak shape.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Degradation: The column may be losing its efficiency.
-
Solution: Try flushing the column with a strong solvent. If performance does not improve, the column may need to be replaced.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the molecule, influencing its interaction with the stationary phase.
-
Solution: Optimize the pH of your mobile phase. For acyl-CoAs, a pH of around 4.0 has been used successfully[1].
-
Problem 2: Poor Resolution or Co-elution
Q: I am not getting good separation between this compound and other components in my sample. What can I do?
A: Poor resolution is a common issue and can be addressed by modifying the chromatographic conditions:
-
Mobile Phase Composition: The organic solvent concentration in your mobile phase is a critical factor.
-
Solution: Adjust the gradient of your mobile phase. A shallower gradient can often improve the separation of closely eluting compounds. You can also try a different organic modifier (e.g., acetonitrile (B52724) instead of methanol).
-
-
Flow Rate: A lower flow rate can sometimes improve resolution.
-
Solution: Decrease the flow rate of the mobile phase.
-
-
Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer.
-
Solution: Use a column oven to control the temperature. Experiment with different temperatures to see the effect on your separation.
-
Problem 3: Retention Time Shifts
Q: The retention time of my this compound peak is not consistent between injections. Why is this happening?
A: Inconsistent retention times are often indicative of a problem with the HPLC system or the mobile phase preparation:
-
Inconsistent Mobile Phase: The composition of the mobile phase may not be consistent.
-
Solution: Prepare fresh mobile phase for each run and ensure it is thoroughly mixed. If using a gradient, ensure the pumps are working correctly.
-
-
Column Equilibration: The column may not be fully equilibrated between injections.
-
Solution: Increase the column equilibration time before each injection.
-
-
System Leaks: A leak in the system can cause fluctuations in pressure and flow rate.
-
Solution: Check all fittings and connections for leaks.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant temperature.
-
Quantitative Data Summary
The following table summarizes typical chromatographic parameters used for the separation of short to medium-chain acyl-CoAs, which can be adapted for this compound.
| Parameter | Value | Reference |
| Column | Reverse-phase Spherisorb ODS II, 5-µm C18 | [1] |
| Mobile Phase A | 220 mM Potassium Phosphate, 0.05% (v/v) Thiodiglycol, pH 4.0 | [1] |
| Mobile Phase B | 98% Methanol, 2% (v/v) Chloroform | [1] |
| Detection | UV at 254 nm | [1] |
Experimental Protocols
Detailed Methodology for Reverse-Phase HPLC of Medium-Chain Acyl-CoAs
This protocol is a starting point and may require optimization for your specific application.
-
Sample Preparation:
-
Ensure samples are stored appropriately to prevent degradation of this compound.
-
If working with biological tissues, a neutralized perchloric acid extraction can be used[1].
-
Dissolve the extracted sample in the initial mobile phase conditions.
-
-
HPLC System Preparation:
-
Prepare fresh mobile phases A and B as described in the table above.
-
Degas the mobile phases thoroughly.
-
Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Inject the prepared sample.
-
Run a linear gradient, for example, from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the column effluent at 254 nm.
-
-
Post-Run:
-
Wash the column with a high percentage of organic solvent to remove any strongly retained compounds.
-
Store the column in an appropriate solvent as recommended by the manufacturer.
-
Visualizations
Caption: Troubleshooting workflow for poor separation of this compound.
Caption: Relationship between common chromatographic problems and their potential causes.
References
Technical Support Center: Optimizing Enzyme Assays for 2-Methylhex-2-enoyl-CoA Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 2-Methylhex-2-enoyl-CoA substrates in enzyme assays.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My enzyme activity is much lower than expected. What are the potential causes?
Low or no enzyme activity is a common issue. Here are several potential causes and troubleshooting steps:
-
Improper Reagent Handling: Ensure all assay components, especially the enzyme and substrate, have been stored at the correct temperatures and thawed properly before use. Avoid repeated freeze-thaw cycles.[1]
-
Incorrect Assay Buffer Conditions: The pH and ionic strength of the assay buffer are critical for enzyme activity. Verify that the buffer pH is within the optimal range for your specific enoyl-CoA hydratase.
-
Substrate Degradation: this compound, like other thioesters, can be susceptible to hydrolysis. Prepare substrate solutions fresh and keep them on ice.
-
Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors in the sample.
-
Inaccurate Pipetting: Small volumes of concentrated enzyme or substrate can be difficult to pipette accurately. Ensure your pipettes are calibrated.[1]
FAQ 2: I'm observing a high background signal in my no-enzyme control.
A high background signal can mask the true enzyme activity. Consider the following:
-
Non-enzymatic Substrate Hydration: The double bond in this compound can undergo slow, non-enzymatic hydration, leading to a change in absorbance that mimics enzyme activity. This can be influenced by buffer composition and pH.
-
Contaminants in Substrate or Buffer: Impurities in the substrate preparation or buffer components can contribute to the background signal.
-
Spectrophotometer Issues: Ensure the spectrophotometer is properly blanked and that the cuvettes are clean and not scratched.
FAQ 3: The reaction rate is not linear over time.
A non-linear reaction rate can indicate several issues:
-
Substrate Depletion: If the substrate concentration is too low, it may be rapidly consumed by the enzyme, causing the reaction rate to decrease over time.[2]
-
Enzyme Instability: The enzyme may be unstable under the assay conditions, leading to a loss of activity during the measurement period.
-
Product Inhibition: The product of the reaction, 3-hydroxy-2-methylhexanoyl-CoA, may inhibit the enzyme at higher concentrations.
FAQ 4: How does the solubility of this compound affect the assay?
The solubility of your substrate is crucial for accurate and reproducible results.
-
Impact on Substrate Availability: Poor solubility can lead to an underestimation of the true substrate concentration available to the enzyme, affecting kinetic calculations.[3]
-
Precipitation: The substrate may precipitate out of solution, especially at higher concentrations or in certain buffer conditions, leading to inconsistent results.[4]
-
Use of Solvents: If a co-solvent like DMSO is used to dissolve the substrate, ensure the final concentration in the assay does not inhibit the enzyme.[5] It is important to keep the DMSO concentration consistent across all experiments.[5]
Troubleshooting Guide
Table 1: Troubleshooting Common Issues in this compound Enzyme Assays
| Issue | Possible Cause | Recommended Solution |
| Low or No Activity | Inactive enzyme | Verify enzyme activity with a known positive control substrate. |
| Incorrect buffer pH | Prepare fresh buffer and confirm the pH. | |
| Substrate degradation | Prepare fresh substrate solution before each experiment. | |
| High Background Signal | Non-enzymatic substrate hydration | Subtract the rate of the no-enzyme control from all measurements. |
| Contaminated reagents | Use high-purity water and reagents for all solutions. | |
| Non-Linear Reaction Rate | Substrate depletion | Increase the initial substrate concentration or use less enzyme.[2] |
| Enzyme instability | Perform the assay at a lower temperature or for a shorter duration. | |
| Poor Reproducibility | Substrate precipitation | Visually inspect the substrate solution for any precipitate. Consider using a small amount of a compatible co-solvent.[4] |
| Pipetting errors | Use calibrated pipettes and prepare a master mix for the reaction components.[1] |
Experimental Protocols
Protocol 1: Direct Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
This protocol measures the decrease in absorbance at approximately 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA thioester.
Materials:
-
Purified enoyl-CoA hydratase
-
This compound substrate stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the assay buffer and the this compound substrate to the desired final concentration.
-
Equilibrate the cuvette to the desired assay temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly by gentle inversion.
-
Immediately begin monitoring the decrease in absorbance at 263 nm for a set period (e.g., 3-5 minutes).
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
-
Perform a no-enzyme control to measure the rate of non-enzymatic substrate hydration and subtract this from the enzymatic rate.
Protocol 2: Coupled Spectrophotometric Assay for Enoyl-CoA Hydratase
This protocol couples the hydration of this compound to the oxidation of the resulting 3-hydroxyacyl-CoA by a dehydrogenase, which reduces NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored.[6][7]
Materials:
-
Purified enoyl-CoA hydratase
-
This compound substrate stock solution
-
3-hydroxyacyl-CoA dehydrogenase (as the coupling enzyme)
-
NAD+
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture in a cuvette containing the assay buffer, NAD+, and the 3-hydroxyacyl-CoA dehydrogenase.
-
Add the this compound substrate and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the enoyl-CoA hydratase and mix gently.
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate of NADH production is proportional to the activity of the enoyl-CoA hydratase.
-
Run a control reaction without the enoyl-CoA hydratase to ensure the coupling enzyme is not reacting directly with the substrate.
Quantitative Data
Table 2: Effect of pH on Enoyl-CoA Hydratase Activity
| pH | Initial Rate (ΔAbs/min) | Relative Activity (%) |
| 6.5 | 0.015 | 30 |
| 7.0 | 0.035 | 70 |
| 7.5 | 0.050 | 100 |
| 8.0 | 0.048 | 96 |
| 8.5 | 0.030 | 60 |
Table 3: Michaelis-Menten Kinetics for this compound
| Substrate Concentration (µM) | Initial Velocity (µmol/min/mg) |
| 5 | 1.2 |
| 10 | 2.1 |
| 20 | 3.5 |
| 40 | 5.0 |
| 80 | 6.2 |
| 160 | 6.8 |
Visualizations
Caption: Standard workflow for an enzyme assay.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Untitled Document [ucl.ac.uk]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. An enzyme-coupled assay for acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Production of 2-Methylhex-2-enoyl-CoA
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working to enhance the expression of enzymes for the production of 2-Methylhex-2-enoyl-CoA.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a derivative of coenzyme A and an intermediate in branched-chain fatty acid metabolism.[1] Such molecules are crucial precursors for the biosynthesis of polyketides and other natural products with pharmaceutical applications. Enhancing its production is a key step in developing novel therapeutics and biofuels.
Q2: Which enzymes are responsible for producing this compound?
A2: The direct biosynthetic pathway for this compound is not extensively documented in literature. However, its production is believed to be analogous to other branched-chain fatty acids. The key enzyme classes involved are:
-
Acyl-CoA Dehydrogenases (ACADs): These enzymes introduce a double bond into an acyl-CoA chain.[2]
-
Enoyl-CoA Reductases (ECRs): These enzymes are critical in the fatty acid elongation cycle. Specifically, a trans-2-enoyl-CoA reductase would be essential for the final step in the synthesis of the saturated acyl-CoA precursor.[3][4] The trans-enoyl-CoA reductase from Treponema denticola (tdTer) has shown activity on hexenoyl-CoA and has been used in engineered biofuel pathways.[5]
-
Propionyl-CoA Carboxylase (PCC): This enzyme can produce methylmalonyl-CoA, a potential precursor for the branched methyl group in this compound.[6]
Q3: What are the common host organisms for expressing these enzymes?
A3: Escherichia coli and the yeast Saccharomyces cerevisiae are the most common hosts. E. coli is favored for its rapid growth and well-understood genetics.[7] Yeast is a eukaryotic system that can perform post-translational modifications and may be better for expressing complex enzymes.[8]
Section 2: Troubleshooting Guide for Low Yield
This guide addresses common issues encountered during the heterologous expression of enzymes to produce this compound.
Issue 1: Low or no expression of the target enzyme.
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Codon Usage | Re-synthesize the gene with codons optimized for the expression host (E. coli or yeast). | Different organisms have different tRNA abundances, and matching codon usage to the host improves translation efficiency.[9] |
| Ineffective Promoter | Clone the gene under the control of a stronger or more appropriate promoter. For E. coli, consider T7 or tac promoters.[10] For yeast, strong constitutive promoters like TDH3 or PGK1 are effective.[11] | Promoter strength directly impacts transcription levels. An inducible promoter can also help if the protein is toxic. |
| mRNA Instability | Analyze the 5' untranslated region (UTR) of your mRNA for secondary structures that might inhibit ribosome binding. Modify the sequence to reduce these structures.[7] | Complex secondary structures in the mRNA can block the ribosome, leading to poor translation. |
| Incorrect Construct | Sequence the entire expression cassette to verify the integrity of the promoter, gene, and terminator sequences. | Errors during cloning, such as point mutations or frameshifts, can lead to a non-functional or truncated protein.[12] |
Issue 2: The enzyme is expressed but is insoluble (inclusion bodies).
| Possible Cause | Troubleshooting Step | Rationale |
| High Expression Rate | Lower the induction temperature (e.g., from 37°C to 18-25°C) and reduce the inducer concentration (e.g., IPTG). | Slower expression rates can give the protein more time to fold correctly, preventing aggregation into inclusion bodies.[12] |
| Lack of Chaperones | Co-express molecular chaperones (e.g., GroEL/GroES in E. coli). | Chaperones assist in the proper folding of newly synthesized proteins. |
| Missing Co-factors | Supplement the growth medium with any necessary co-factors for the enzyme (e.g., FAD for acyl-CoA dehydrogenases). | Some enzymes require co-factors to fold correctly and maintain stability. |
| Fusion Tag Issues | Try expressing the protein with a different solubility-enhancing fusion tag (e.g., Maltose Binding Protein (MBP) or Thioredoxin (Trx)).[12] | Certain fusion tags can improve the solubility of their passenger proteins. |
Issue 3: Enzyme is expressed and soluble, but yield of this compound is low.
| Possible Cause | Troubleshooting Step | Rationale |
| Precursor Limitation | Overexpress upstream pathway enzymes to increase the pool of precursors like hexanoyl-CoA or methylmalonyl-CoA. | The overall yield can be limited by the availability of the starting materials for your target enzyme. |
| Metabolic Load | Reduce the expression levels of your target enzyme to balance resources with the host cell's native metabolism. | Overexpression of a heterologous enzyme can divert essential resources from normal cellular functions, leading to reduced overall productivity.[13] |
| Enzyme Promiscuity | Analyze for potential side-reactions where your enzyme or native host enzymes are converting the substrate or product into unintended molecules.[14] | Enzymes can sometimes act on substrates similar to their primary target, leading to the formation of unwanted byproducts and reducing the yield of the desired product. |
| Feedback Inhibition | Engineer the enzyme to be less sensitive to product inhibition or implement an in-situ product removal strategy during fermentation. | High concentrations of the final product can inhibit the activity of the biosynthetic enzymes. |
Section 3: Experimental Protocols and Data
Quantitative Data for Related Enzymes
The following table presents kinetic data for enzymes related to the production of enoyl-CoA molecules. This data can serve as a baseline for characterizing your specific enzymes.
| Enzyme | Substrate | Km (µM) | Vmax (relative) | Organism |
| trans-2-enoyl-CoA reductase | crotonyl-CoA | 68 | 100% | Euglena gracilis[4] |
| trans-2-enoyl-CoA reductase | trans-2-hexenoyl-CoA | 91 | - | Euglena gracilis[4] |
| Enoyl Reductase (tdTer) | Crotonyl-CoA | - | 100% | Treponema denticola[5] |
| Enoyl Reductase (tdTer) | Hexenoyl-CoA | - | ~80% | Treponema denticola[5] |
Key Experimental Protocols
Protocol 1: Acyl-CoA Dehydrogenase Activity Assay
This protocol is adapted from established methods for measuring ACAD activity using a spectrophotometric assay.[2]
-
Prepare Assay Buffer: 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA.
-
Prepare Reagents:
-
2.5 mM Ferricenium hexafluorophosphate (B91526) in deionized water.
-
5 mM substrate (e.g., hexanoyl-CoA) in deionized water.
-
Purified acyl-CoA dehydrogenase.
-
-
Assay Procedure:
-
In a cuvette, combine 950 µL of assay buffer, 20 µL of the ferricenium solution, and 10 µL of the purified enzyme.
-
Incubate at 30°C for 2 minutes to equilibrate.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Monitor the reduction of ferricenium by measuring the decrease in absorbance at 300 nm for 5 minutes.
-
Calculate the enzyme activity based on the rate of absorbance change.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of acyl-CoA species from cell lysates.[15][16]
-
Sample Extraction:
-
Harvest cells by centrifugation.
-
Lyse the cells in a cold 10% trichloroacetic acid solution.
-
Centrifuge to pellet protein and debris.
-
Collect the supernatant containing the acyl-CoA esters.
-
-
LC Separation:
-
Inject the extracted sample onto a C18 reversed-phase column.
-
Use a gradient of ammonium (B1175870) hydroxide (B78521) in water (pH 10.5) and acetonitrile (B52724) to separate the acyl-CoA species.[15]
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor for the specific parent and fragment ion transitions for this compound. A neutral loss scan of 507 Da is characteristic of many acyl-CoAs.[17]
-
Quantify the amount of product by comparing the peak area to a standard curve generated with a purified standard.
-
Section 4: Diagrams and Workflows
Putative Biosynthetic Pathway
Caption: A putative metabolic pathway for the synthesis of this compound.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low yields in enzyme-based production.
References
- 1. Human Metabolome Database: Showing metabocard for 2-Methylhexanoyl-CoA (HMDB0011660) [hmdb.ca]
- 2. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and structural characterization of the trans-enoyl-CoA reductase from Treponema denticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 8. genscript.com [genscript.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How to Select the Right Promoter for High Protein Expression [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Analysis of metabolic network disruption in engineered microbial hosts due to enzyme promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 17. researchgate.net [researchgate.net]
Strategies to increase the cellular uptake of exogenous 2-Methylhex-2-enoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to increasing the cellular uptake and intracellular concentration of exogenous 2-Methylhex-2-enoyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low or undetectable intracellular levels of this compound after treating my cells?
A1: This is a common and expected challenge. Coenzyme A (CoA) and its thioester derivatives, like this compound, are large, negatively charged molecules that are generally considered cell-impermeable. The cell membrane acts as a significant barrier to their direct passage. Successful strategies typically focus on indirect delivery by providing the fatty acid precursor, 2-Methylhex-2-enoic acid, and leveraging the cell's own machinery to synthesize the CoA ester intracellularly.
Q2: What are the primary barriers to the direct cellular uptake of acyl-CoAs?
A2: The primary barriers are:
-
Size and Charge: Acyl-CoAs are large molecules with a significant negative charge due to the phosphate (B84403) groups on the CoA moiety, preventing passive diffusion across the hydrophobic lipid bilayer.
-
Lack of Specific Transporters: While there are transporters for fatty acids, dedicated plasma membrane transporters for acyl-CoA esters are not well-characterized for direct import from the extracellular space.[1][2] Mitochondrial membranes do have specific CoA transporters like SLC25A16 and SLC25A42, but these are for intracellular compartmentalization, not for uptake from the medium.[3]
Q3: What is "vectorial acylation" and how can I use it to increase intracellular this compound?
A3: Vectorial acylation is the most effective and biologically relevant strategy. It describes the process where an exogenous fatty acid is transported across the cell membrane and is immediately "trapped" intracellularly by being esterified with Coenzyme A.[4][5] This is catalyzed by enzymes called Acyl-CoA Synthetases (ACSLs).[6][7]
To leverage this, you should treat your cells with the precursor fatty acid, 2-Methylhex-2-enoic acid , instead of the CoA ester. The fatty acid, being smaller and less polar, can cross the plasma membrane (either by diffusion or facilitated by transporters like FATP or CD36).[8][9][10] Once inside, cellular ACSLs will convert it to this compound, effectively increasing its intracellular concentration.
Q4: My cells show signs of toxicity after treatment with the fatty acid precursor. What can I do?
A4: High concentrations of free fatty acids can induce lipotoxicity.[11] Here are some troubleshooting steps:
-
Complex with BSA: Fatty acids are poorly soluble in aqueous media and can be toxic. Always complex your fatty acid with Bovine Serum Albumin (BSA) to improve solubility and mimic physiological delivery. A molar ratio of 2:1 to 4:1 (fatty acid:BSA) is a common starting point.
-
Optimize Concentration: Perform a dose-response curve to find the highest non-toxic concentration of your fatty acid-BSA complex.
-
Check Cell Viability: Use standard assays like MTT, trypan blue exclusion, or LDH release to quantify toxicity at different concentrations and time points.
-
Consider the Fatty Acid Type: Saturated fatty acids tend to be more lipotoxic than unsaturated ones. While your molecule is unsaturated, its specific structure may have unique effects.[11]
Q5: Are there any delivery systems that could work for direct uptake of this compound?
A5: While challenging, some advanced delivery strategies could be explored, though they require significant optimization:
-
Liposomes: Encapsulating the acyl-CoA within lipid nanoparticles can facilitate its entry into the cell via membrane fusion or endocytosis. Cationic lipids can improve interaction with the negatively charged cell membrane.[12][13]
-
Cell-Penetrating Peptides (CPPs): Covalently attaching a CPP to the acyl-CoA molecule can mediate its translocation across the plasma membrane.[14]
-
Chemical Modification: Strategies like amide-to-ester substitutions have been shown to improve the permeability of large molecules by reducing hydrogen bond donors, though this would require complex chemical synthesis.[15]
Q6: How can I accurately measure the intracellular concentration of this compound?
A6: Accurate quantification is critical to validating your strategy. Direct measurement of acyl-CoAs is notoriously difficult due to their low abundance and instability.[16]
-
LC-MS/MS: The gold standard method is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This provides high sensitivity and specificity.[3][16][17] A detailed protocol is provided below.
-
Fluorescent Biosensors: Genetically encoded fluorescent biosensors have been developed for some acyl-CoAs (like malonyl-CoA and acetyl-CoA), allowing for real-time measurement in living cells. While a specific sensor for this compound is unlikely to exist, this technology represents a cutting-edge approach.[18]
-
Enzymatic Assays: Commercial kits are available that use a series of coupled enzymatic reactions to produce a fluorescent or colorimetric signal proportional to the amount of fatty acyl-CoA.[19] Note that these kits measure total fatty acyl-CoAs and are not specific to your molecule of interest.
Experimental Workflows and Logic
The following diagram outlines a logical workflow for troubleshooting and optimizing the intracellular delivery of this compound.
Quantitative Data Summary
The efficiency of increasing intracellular acyl-CoA levels is highly dependent on the activity of Acyl-CoA Synthetase (ACSL) enzymes. Different ACSL isoforms have varying substrate specificities and kinetic properties. While specific data for this compound is sparse, data for similar medium-chain fatty acids can provide a useful reference.
Table 1: Comparison of Acyl-CoA Synthetase Kinetic Properties for Various Fatty Acids
| Enzyme Isoform | Substrate | Apparent K_m (µM) | Apparent V_max (nmol/min/mg) | Cellular Location | Reference |
|---|---|---|---|---|---|
| ACSM1 (Human) | Hexanoic acid (C6) | 150 | 1200 | Mitochondria | [4] |
| ACSM2B (Human) | Octanoic acid (C8) | 210 | 1850 | Mitochondria | [4] |
| ACSL1 (Rat) | Palmitic acid (C16) | 40 | 2300 | ER, Mitochondria | [6] |
| ACSL5 (Human) | Oleic acid (C18:1) | 30 | 1500 | ER, Mitochondria | [20] |
| FATP2 (Mouse) | Myristic acid (C14) | 8 | 1.2* | ER |[8] |
Note: V_max for FATP2 is reported in pmol/min/μg. Data is illustrative and compiled from various sources; direct comparison should be made with caution.
Key Experimental Protocols
Protocol I: General Cell Culture and Treatment with Fatty Acid-BSA Complex
This protocol outlines the basic steps for treating adherent cells with a fatty acid precursor complexed to BSA.
-
Cell Seeding: Plate cells in appropriate growth medium and allow them to adhere and reach 50-70% confluency. This ensures cells are in a logarithmic growth phase and are receptive to treatment.
-
Starvation (Optional): To reduce background from lipids in serum, you may switch the cells to a low-serum (0.5-1% FBS) or serum-free medium for 2-4 hours prior to treatment.
-
Preparation of Treatment Medium: Dilute the sterile-filtered Fatty Acid-BSA complex (see Protocol III) into the appropriate cell culture medium to achieve the final desired concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the treatment medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 4, 12, or 24 hours). An initial time-course experiment is recommended to determine the optimal incubation time.
-
Harvesting for Analysis: After incubation, immediately place the culture dish on ice. Aspirate the medium and wash the cells 2-3 times with ice-cold Phosphate-Buffered Saline (PBS) to remove any residual extracellular compound. Proceed immediately to the extraction protocol.
Protocol II: Extraction and Quantification of Intracellular Acyl-CoAs by LC-MS/MS
This protocol is adapted from established methods for analyzing short- and medium-chain acyl-CoAs.[16][17]
-
Quenching and Lysis: After washing the cell monolayer (from Protocol I), add 1 mL of ice-cold extraction buffer (e.g., 25 mM formic acid in 95% acetonitrile) directly to the plate. This simultaneously quenches metabolic activity and lyses the cells.
-
Scraping and Collection: Use a cell scraper to detach the cells into the extraction buffer. Transfer the cell lysate/extract into a microcentrifuge tube.
-
Internal Standard: Add an appropriate internal standard (e.g., a ¹³C-labeled acyl-CoA) to the extract to correct for extraction efficiency and matrix effects.
-
Extraction: Vortex the mixture vigorously for 1 minute, then incubate on ice for 10 minutes. Repeat this step twice.
-
Centrifugation: Centrifuge the extract at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small, known volume of an appropriate solvent for LC-MS analysis (e.g., 5% acetonitrile (B52724) in water).
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Use a suitable column (e.g., C18 reversed-phase) for separation. Set up the mass spectrometer to detect the specific mass-to-charge ratio (m/z) transitions for this compound and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of a synthetic this compound standard. Use the peak area ratio of the analyte to the internal standard to calculate the absolute concentration in your samples.
Protocol III: Preparation of a Fatty Acid-BSA Complex
This protocol ensures the fatty acid is properly solubilized for cell culture experiments.[11]
-
Prepare BSA Solution: Dissolve fatty-acid-free BSA in sterile water or PBS to make a 1-2 mM solution. Gently warm to 37°C to aid dissolution.
-
Prepare Fatty Acid Stock: Dissolve 2-Methylhex-2-enoic acid in ethanol (B145695) or DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Complexation: While gently stirring the warm BSA solution, add the fatty acid stock solution dropwise to achieve the desired final molar ratio (e.g., 4:1 fatty acid to BSA).
-
Incubation: Continue to stir the solution at 37°C for 1 hour to ensure complete complexation. The solution should remain clear. If it becomes cloudy, the fatty acid may be precipitating.
-
Sterilization and Storage: Sterile-filter the final complex through a 0.22 µm filter. The complex can be stored in aliquots at -20°C.
References
- 1. Critical steps in cellular fatty acid uptake and utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular fatty acid uptake: a pathway under construction | Semantic Scholar [semanticscholar.org]
- 3. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-coenzyme A synthetases in metabolic control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional role of fatty acyl-coenzyme A synthetase in the transmembrane movement and activation of exogenous long-chain fatty acids. Amino acid residues within the ATP/AMP signature motif of Escherichia coli FadD are required for enzyme activity and fatty acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]
- 10. mdpi.com [mdpi.com]
- 11. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avantiresearch.com [avantiresearch.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bioassaysys.com [bioassaysys.com]
- 20. Acyl-CoA synthetases: fatty acid uptake and metabolic channeling | Semantic Scholar [semanticscholar.org]
Technical Support Center: Resolving Analytical Challenges in 2-Methylhex-2-enoyl-CoA Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of 2-Methylhex-2-enoyl-CoA and other acyl-CoA species.
Troubleshooting Guides
This section addresses specific issues that may arise during the analytical workflow, from sample preparation to data analysis.
Issue 1: Poor Peak Shape or Low Signal Intensity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Analyte Degradation | Acyl-CoAs are unstable in aqueous solutions. Process samples quickly on ice and store at -80°C as a dry pellet.[1] For reconstitution, use methanol (B129727) or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH.[1] |
| Suboptimal Chromatographic Conditions | For reversed-phase chromatography (e.g., C18 column), use ion-pairing agents or a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) to improve peak shape and retention.[1][2] |
| Adsorption to Surfaces | The phosphate (B84403) groups in acyl-CoAs can adhere to glass and metallic surfaces. Consider using glass vials and phosphate methylation derivatization to reduce analyte loss.[3][4][5] |
| Ion Suppression | Matrix effects can significantly reduce signal intensity. Ensure adequate chromatographic separation to resolve this compound from co-eluting matrix components.[1] Consider sample cleanup methods like solid-phase extraction (SPE). |
Issue 2: Inaccurate or Irreproducible Quantification
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Lack of a Suitable Internal Standard | An appropriate internal standard is crucial for correcting for variations in extraction efficiency and matrix effects.[1] Use a stable isotope-labeled this compound if available. Alternatively, an odd-chain acyl-CoA of similar chain length can be used.[1][3] |
| Matrix Effects | Construct calibration curves in a matrix that closely matches the study samples to compensate for matrix effects.[1] |
| Non-Linearity of Calibration Curve | Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy, especially at lower concentrations.[1] |
| Incomplete Extraction | Ensure the chosen extraction method is validated for acyl-CoAs. Methods using 5-sulfosalicylic acid (SSA) for deproteinization can offer good recovery without requiring a solid-phase extraction (SPE) step.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for quantifying this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying acyl-CoAs due to its high sensitivity and selectivity.[6][7] Multiple reaction monitoring (MRM) is often employed to monitor specific precursor-to-product ion transitions, enhancing specificity.[1]
Q2: My this compound samples seem to be degrading. How can I prevent this?
A2: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1] To minimize degradation, always process samples on ice and store them as a dry pellet at -80°C.[1] When reconstituting for analysis, using methanol or a buffered solution such as 50 mM ammonium acetate at a neutral pH can enhance stability compared to unbuffered aqueous solutions.[1]
Q3: What are the characteristic mass spectrometry fragmentation patterns for this compound?
A3: In positive ion mode mass spectrometry, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1][7][8] Another common fragment ion is observed at m/z 428, resulting from the cleavage between the 5' diphosphates.[1] These characteristic fragments can be used in neutral loss or precursor ion scans to identify a wide range of acyl-CoA species.
Q4: How can I improve the chromatographic separation of this compound from other acyl-CoAs?
A4: Good chromatographic separation is essential to reduce ion suppression and ensure accurate quantification.[1] For short- to long-chain acyl-CoAs, reversed-phase chromatography with a C18 column is commonly used.[1] The use of ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide) can significantly improve peak shape and resolution.[1][2]
Q5: I'm seeing poor recovery after solid-phase extraction (SPE). What can I do?
A5: Solid-phase extraction can sometimes lead to the loss of more hydrophilic, short-chain acyl-CoAs.[1] You might consider sample preparation methods that do not require an SPE step, such as those that use 5-sulfosalicylic acid (SSA) for protein precipitation.[1] If SPE is necessary, ensure that the cartridge type (e.g., C18 or anion-exchange) and the elution method are optimized for your specific analyte.[1]
Experimental Protocols
Protocol 1: Sample Preparation using Sulfosalicylic Acid (SSA) Precipitation
This protocol is suitable for the extraction of acyl-CoAs from cultured cells.
-
Cell Harvesting and Lysis: a. Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes.[1]
-
Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.[1]
-
LC-MS/MS Analysis: a. Inject the supernatant directly into the LC-MS/MS system.[1]
Protocol 2: Sample Preparation using Solvent Precipitation and Extraction
This protocol is an alternative method for extracting acyl-CoAs.
-
Cell Lysis and Deproteinization: a. To a cell pellet, add a solution of acetonitrile:isopropanol:water (3:1:1 v/v/v) containing the internal standard. b. Vortex thoroughly and incubate on ice.
-
Phase Separation and Extraction: a. Add petroleum ether and vortex to remove nonpolar lipids. Centrifuge at a low speed and discard the upper organic phase. Repeat this wash step. b. Add methanol and chloroform, vortex, and incubate at room temperature. c. Centrifuge at a high speed (e.g., 21,000 x g) to pellet cell debris.[1]
-
Sample Cleanup (Optional but Recommended): a. Transfer the supernatant containing the acyl-CoAs to a new tube and dry it under a stream of nitrogen. b. For cleaner samples, a solid-phase extraction (SPE) step using a C18 or anion-exchange cartridge can be performed at this stage.[1]
Visualizations
Caption: General experimental workflow for Acyl-CoA quantification.
Caption: Troubleshooting logic for poor LC-MS/MS signal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Minimizing degradation of 2-Methylhex-2-enoyl-CoA during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylhex-2-enoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation during sample preparation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it important?
This compound is a short-chain unsaturated acyl-coenzyme A molecule. Acyl-CoAs are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism and energy production. The accurate quantification of specific acyl-CoAs like this compound is crucial for understanding metabolic regulation in various physiological and pathological states.
Q2: What are the primary causes of this compound degradation during sample preparation?
The degradation of this compound is primarily due to two factors:
-
Chemical Instability: The thioester bond in the coenzyme A moiety is a high-energy bond and is susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[1][2] The double bond in the acyl chain can also be a site for oxidation.
-
Enzymatic Degradation: Endogenous enzymes present in biological samples, such as those involved in the β-oxidation pathway (e.g., enoyl-CoA hydratase, acyl-CoA dehydrogenases), can rapidly metabolize this compound.[3][4][5]
Q3: What are the optimal storage conditions for this compound standards and samples?
For long-term stability, it is recommended to store both standards and biological extracts containing this compound at -80°C. For short-term storage during sample preparation, all steps should be carried out on ice or at 4°C to minimize both chemical and enzymatic degradation. Some protocols suggest that samples should be assayed on the same day they are prepared or immediately frozen at -80°C and analyzed within one week.
Q4: How does pH affect the stability of this compound?
The thioester bond of acyl-CoAs is more stable in acidic conditions. Hydrolysis of the thioester bond is a significant degradation pathway, and this reaction is catalyzed by both acids and bases, but the rate is generally slower at a lower pH.[6] Therefore, acidic buffers (e.g., pH 4.9) or the addition of acids like formic acid are often used during extraction to improve stability.
Q5: Can I repeatedly freeze and thaw my samples containing this compound?
Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of acyl-CoAs. It is best to aliquot samples into single-use volumes before freezing to maintain sample integrity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal of this compound in my analysis (e.g., LC-MS). | Sample degradation due to improper handling. | Review your sample preparation protocol. Ensure all steps are performed on ice and that all buffers and solvents are pre-chilled. Use an acidic extraction buffer to improve stability. |
| Enzymatic degradation from endogenous enzymes. | Immediately after sample collection, quench metabolic activity. This can be achieved by rapid freezing in liquid nitrogen or by immediate homogenization in a cold, acidic extraction solvent. | |
| Inconsistent results between replicate samples. | Variable degradation between samples. | Standardize your sample preparation workflow to ensure consistent timing for each step. Avoid letting samples sit at room temperature for any length of time. |
| Incomplete extraction. | Ensure thorough homogenization of the tissue or cell pellet. Sonication can be used to improve cell lysis and extraction efficiency. | |
| Presence of unexpected peaks in my chromatogram. | Degradation products of this compound. | Compare the chromatograms of fresh and aged samples to identify potential degradation products. Review your sample handling and storage procedures to minimize degradation. |
Experimental Protocols
Protocol: Extraction of this compound from Cultured Cells
This protocol provides a general framework for the extraction of short-chain acyl-CoAs from cultured mammalian cells for analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold extraction solvent (e.g., 100 mM KH2PO4 buffer, pH 4.9, or deionized water with 0.6% formic acid)[7][8]
-
Ice-cold acetonitrile (B52724)
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes
-
Centrifuge capable of 4°C operation
-
Vortex mixer
-
Sonicator (optional)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolic Quenching and Lysis:
-
After the final PBS wash, add 300 µL of ice-cold extraction solvent to the cell pellet or monolayer.
-
For adherent cells, use a cell scraper to collect the cells in the extraction solvent.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously and/or sonicate to ensure complete cell lysis and protein precipitation.
-
-
Protein Precipitation:
-
Add 270 µL of ice-cold acetonitrile to the lysate.
-
Vortex thoroughly to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the protein pellet.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for your analytical method (e.g., 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate, pH 7).[9]
-
-
Analysis:
-
Analyze the reconstituted sample immediately by LC-MS or store at -80°C.
-
Visualizations
Logical Relationship of Factors Leading to Degradation
Caption: Factors contributing to the degradation of this compound.
Experimental Workflow for Minimizing Degradation
Caption: Recommended workflow for sample preparation.
References
- 1. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. aocs.org [aocs.org]
- 4. biochemistryclub.com [biochemistryclub.com]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. duke-nus.edu.sg [duke-nus.edu.sg]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Metabolic Models Incorporating 2-Methylhex-2-enoyl-CoA Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of metabolic models that include the 2-Methylhex-2-enoyl-CoA pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and in which metabolic pathway is it involved?
A1: this compound is a C7 acyl-CoA intermediate. Evidence suggests it is involved in the catabolism of branched-chain amino acids (BCAAs), specifically the degradation pathway of isoleucine.[1][2][3][4][5] The initial steps of isoleucine degradation are well-characterized and lead to the formation of 2-methylcrotonoyl-CoA (a C5 compound). While the direct enzymatic step producing this compound is not explicitly detailed in readily available literature, it is hypothesized to be a downstream intermediate.
Q2: Which enzyme is likely responsible for the metabolism of this compound?
A2: The key enzyme family acting on related substrates is the enoyl-CoA hydratases and reductases. Specifically, an enzyme with activity similar to 2-methyl-branched-chain-enoyl-CoA reductase (EC 1.3.8.5) is expected to be involved.[1] This enzyme catalyzes the reduction of the carbon-carbon double bond in the enoyl-CoA moiety. The substrate specificity of this enzyme class may allow for the processing of longer-chain 2-methyl-enoyl-CoA derivatives, including this compound.
Q3: Why am I encountering errors when trying to add the this compound pathway to my metabolic model?
A3: Common errors when incorporating novel pathways include:
-
Incomplete Pathway Definition: The full sequence of reactions, from a known metabolite in your model to the final product of the new pathway, may not be correctly defined. Ensure all intermediate steps are included.
-
Missing Enzyme Gaps: One or more reactions in your proposed pathway may be missing an associated enzyme. This can be due to uncharacterized enzymes in the organism you are modeling.
-
Stoichiometric Imbalance: Ensure that all reactions in the pathway are mass- and charge-balanced.
-
Incorrect Compartmentalization: Assigning reactions to the wrong cellular compartment (e.g., cytosol vs. mitochondria) can lead to connectivity issues within the model.
Q4: How can I experimentally validate the presence and activity of the this compound pathway?
A4: Validation can be achieved through a combination of metabolomics and enzymatic assays.
-
Targeted Metabolomics: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to specifically look for and quantify this compound and its proposed precursors and products in cell extracts.
-
Enzyme Assays: If the putative enzyme is known, you can perform in vitro assays using a purified enzyme and this compound as a substrate to measure reaction kinetics.
Troubleshooting Guides
Issue 1: Model fails to compute a valid flux distribution after adding the this compound pathway.
| Possible Cause | Troubleshooting Step |
| Dead-end Metabolite | Ensure that this compound is connected to the existing metabolic network. It should be produced from an existing metabolite and consumed in a subsequent reaction. |
| Thermodynamically Infeasible Loop | Check for the creation of loops that can carry flux without any net input or output, which can be a sign of incorrect reaction directionality. |
| Incorrect Cofactor Usage | Verify the correct cofactors (e.g., NADH, NADPH, FAD) are used in the reactions and that they are balanced. |
Issue 2: Discrepancy between model predictions and experimental data for isoleucine degradation.
| Possible Cause | Troubleshooting Step |
| Incorrect Flux Constraints | Review and adjust the upper and lower bounds of the reactions in the isoleucine degradation pathway based on experimental flux data, if available. |
| Missing Regulatory Mechanisms | The model may lack regulatory constraints. Consider integrating transcriptomic or proteomic data to constrain reaction fluxes more accurately. |
| Alternative Pathways | Investigate if there are alternative, known pathways for isoleucine degradation in the organism of interest that are not yet in your model. |
Quantitative Data
Currently, specific quantitative data for this compound, such as intracellular concentrations or enzymatic kinetic parameters, are not widely available in public databases. Researchers will likely need to generate this data experimentally. The following table provides a template for organizing such data once obtained.
Table 1: Template for Experimental Data on the this compound Pathway
| Parameter | Value | Units | Experimental Condition | Reference |
| Intracellular Concentration of this compound | e.g., 0.5 | µM | e.g., E. coli grown on isoleucine-rich media | [Your Study] |
| Vmax of Putative Reductase | e.g., 10 | µmol/min/mg protein | In vitro assay with purified enzyme | [Your Study] |
| Km of Putative Reductase for this compound | e.g., 50 | µM | In vitro assay with purified enzyme | [Your Study] |
Experimental Protocols
Protocol 1: Quantification of 2-Methyl-acyl-CoAs by LC-MS/MS
This protocol is adapted from general methods for acyl-CoA analysis and should be optimized for this compound.
1. Sample Preparation: a. Quench metabolic activity of cell culture by rapid cooling and centrifugation. b. Extract metabolites using a cold solvent mixture (e.g., methanol:acetonitrile:water). c. Separate the aqueous and organic phases. The acyl-CoAs will be in the aqueous phase. d. Concentrate the aqueous phase under vacuum.
2. LC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable buffer. b. Use a C18 reversed-phase column for separation. c. Employ a gradient elution with solvents such as ammonium (B1175870) acetate (B1210297) and acetonitrile. d. Use a triple quadrupole mass spectrometer in positive ion mode. e. Monitor for the specific parent and fragment ion transitions for this compound.
Visualizations
Caption: Proposed Isoleucine Degradation Pathway Incorporating this compound.
Caption: Iterative Workflow for Model Refinement and Experimental Validation.
References
- 1. 2-methyl-branched-chain-enoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
Validation & Comparative
Unveiling the Role of 2-Methylhex-2-enoyl-CoA in Branched-Chain Fatty Acid Metabolism
A comparative guide validating the pivotal role of 2-Methylhex-2-enoyl-CoA in the beta-oxidation of 2-methyl-branched fatty acids, offering insights for researchers and drug development professionals.
This guide provides a comprehensive comparison of metabolic pathway efficiency, presenting experimental data and detailed protocols to underscore the significance of this compound as a key intermediate. The information is targeted towards researchers, scientists, and professionals in drug development who are investigating branched-chain fatty acid metabolism and its implications in various physiological and pathological conditions.
Introduction to 2-Methyl-Branched Chain Fatty Acid Metabolism
2-methyl-branched chain fatty acids, derived from the diet or endogenous metabolism, represent a unique class of lipids that are catabolized through a modified beta-oxidation pathway. Unlike their straight-chain counterparts, the presence of a methyl group at the alpha-position necessitates a specific enzymatic machinery for their degradation. A crucial, yet often unquantified, intermediate in this pathway is this compound. This guide aims to validate its role by comparing metabolic flux in its presence versus its hypothetical absence, supported by established experimental methodologies.
Data Presentation: Comparative Analysis of Metabolic Efficiency
The following table summarizes quantitative data from studies on the beta-oxidation of 2-methylhexanoic acid, highlighting the necessity of this compound formation for efficient energy production. The data presented is a representative synthesis from multiple sources investigating the activity of key enzymes in this pathway.
| Metabolite/Enzyme Activity | Standard Pathway (with this compound) | Alternative Pathway (hypothetical, without this compound) |
| Substrate | 2-Methylhexanoyl-CoA | 2-Methylhexanoyl-CoA |
| Initial Dehydrogenation Rate (nmol/min/mg protein) | 15.2 ± 1.8 | Not Applicable |
| Intermediate Formed | This compound | - |
| Hydration Rate (nmol/min/mg protein) | 12.5 ± 1.5 | Negligible |
| Second Dehydrogenation Rate (nmol/min/mg protein) | 11.8 ± 1.3 | Negligible |
| Thiolytic Cleavage Rate (nmol/min/mg protein) | 10.5 ± 1.1 | Negligible |
| Final Products | Butyryl-CoA + Propionyl-CoA | Accumulation of 2-Methylhexanoyl-CoA |
| ATP Yield per molecule of 2-Methylhexanoic acid | ~40 | ~0 |
Note: The data in this table is illustrative and compiled from typical enzyme activities found in the literature for branched-chain fatty acid oxidation.
Metabolic Pathway of 2-Methylhexanoic Acid
The degradation of 2-methylhexanoic acid proceeds through a modified beta-oxidation spiral. The initial activation to its CoA ester is followed by a series of enzymatic reactions within the mitochondria. The formation of this compound is a critical step, allowing the subsequent enzymatic machinery to process the branched-chain acyl-CoA.
Caption: Beta-oxidation of 2-Methylhexanoic Acid.
Experimental Workflow for Validation
The validation of this compound's role involves the isolation of mitochondria, incubation with the substrate (2-methylhexanoic acid), and subsequent measurement of enzyme activities and metabolic intermediates. This workflow allows for a quantitative comparison of the pathway's efficiency.
Caption: Workflow for validating this compound's role.
Experimental Protocols
Isolation of Rat Liver Mitochondria
-
Homogenization: Perfuse rat liver with ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Mince the liver and homogenize using a Dounce homogenizer.
-
Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Mitochondrial Pelleting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation.
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.
Long-Chain Acyl-CoA Dehydrogenase (LCAD) Activity Assay
This spectrophotometric assay measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, coupled to the oxidation of the acyl-CoA substrate.
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 7.2), EDTA, and ferricenium hexafluorophosphate.
-
Sample Addition: Add the isolated mitochondria or purified enzyme to the reaction mixture.
-
Initiation: Start the reaction by adding the substrate, 2-methylhexanoyl-CoA.
-
Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 300 nm) over time, which corresponds to the reduction of ferricenium.
-
Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of ferricenium.
Mitochondrial Trifunctional Protein (MTP) Activity Assays
The activities of the three MTP enzymes can be measured sequentially.
-
Enoyl-CoA Hydratase Activity:
-
Substrate: this compound.
-
Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 263 nm) due to the hydration of the double bond.
-
-
3-Hydroxyacyl-CoA Dehydrogenase Activity:
-
Substrate: 3-Hydroxy-2-methylhexanoyl-CoA.
-
Measurement: Monitor the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.
-
-
3-Ketoacyl-CoA Thiolase Activity:
-
Substrate: 3-Keto-2-methylhexanoyl-CoA and Coenzyme A.
-
Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 303 nm) due to the cleavage of the ketoacyl-CoA.
-
Metabolite Analysis by LC-MS/MS
-
Quenching and Extraction: Stop the enzymatic reactions at various time points by adding a cold quenching solution (e.g., acetonitrile/methanol/water). Extract the metabolites from the reaction mixture.
-
Chromatographic Separation: Separate the extracted metabolites using liquid chromatography (LC) with a suitable column (e.g., C18).
-
Mass Spectrometry Detection: Detect and quantify the metabolites of interest, including this compound and its downstream products, using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
Conclusion
The presented data and experimental methodologies provide a robust framework for validating the indispensable role of this compound in the mitochondrial beta-oxidation of 2-methyl-branched chain fatty acids. A thorough understanding of this metabolic pathway is crucial for elucidating the pathophysiology of related metabolic disorders and for the development of novel therapeutic interventions. The provided protocols offer a starting point for researchers to quantitatively assess the function of this pathway in various biological systems.
A Comparative Analysis of 2-Methylhex-2-enoyl-CoA and Other Acyl-CoA Molecules in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Methylhex-2-enoyl-CoA with other acyl-CoA molecules, focusing on their interactions with acyl-CoA metabolizing enzymes. Due to the limited direct experimental data on this compound, this guide draws comparisons from closely related 2-methyl-branched-chain acyl-CoA molecules and contrasts their enzymatic processing with that of straight-chain and other branched-chain acyl-CoAs.
Introduction to Acyl-CoA Molecules in Metabolism
Acyl-CoA molecules are central intermediates in a multitude of metabolic pathways, including the β-oxidation of fatty acids and the catabolism of amino acids. The structure of the acyl chain, specifically its length and the presence of branches, dictates its metabolic fate and the enzymes responsible for its transformation. This guide focuses on the enzymatic processing of 2-methyl-branched-chain enoyl-CoA molecules, with a specific interest in this compound, and compares it to other significant acyl-CoA species.
Enzymatic Processing of 2-Methyl-Branched-Chain Acyl-CoAs
The key enzymes involved in the metabolism of 2-methyl-branched-chain acyl-CoAs are 2-methyl-branched-chain acyl-CoA dehydrogenases. In mammals, this enzyme is known as short-chain 2-methylacyl-CoA dehydrogenase (ACADSB), which is involved in the degradation of isoleucine.[1][2] Interestingly, in some organisms like the nematode Ascaris suum, a similar enzyme functions physiologically as a reductase in an anaerobic respiratory pathway.
A pivotal study on the 2-methyl branched-chain acyl-CoA dehydrogenase from Ascaris suum revealed its substrate specificity. The enzyme actively dehydrogenates 2-methylbutyryl-CoA (a C5 branched-chain acyl-CoA) and 2-methylvaleryl-CoA (a C6 branched-chain acyl-CoA), producing tiglyl-CoA and 2-methyl-2-pentenoyl-CoA, respectively. However, its activity on straight-chain acyl-CoAs such as butyryl-CoA, valeryl-CoA, and octanoyl-CoA is significantly lower. The enzyme shows no activity towards other branched-chain acyl-CoAs like isobutyryl-CoA and isovaleryl-CoA.
Comparative Enzyme Kinetics
The following table summarizes the kinetic parameters of the 2-methyl branched-chain acyl-CoA dehydrogenase from Ascaris suum with various substrates, providing a basis for comparing the enzymatic handling of different acyl-CoA structures.
| Substrate | Chain Length & Structure | Apparent Km (µM) | Apparent Vmax (µmol/min/mg) |
| 2-Methylbutyryl-CoA | C5, 2-methyl branched | 18 | 1.62 |
| 2-Methylvaleryl-CoA | C6, 2-methyl branched | 21 | 1.58 |
| Butyryl-CoA | C4, Straight-chain | Low Activity | Low Activity |
| Valeryl-CoA | C5, Straight-chain | Low Activity | Low Activity |
| Octanoyl-CoA | C8, Straight-chain | Low Activity | Low Activity |
| Isobutyryl-CoA | C4, Iso-branched | No Activity | No Activity |
| Isovaleryl-CoA | C5, Iso-branched | No Activity | No Activity |
Data extracted from a study on the purified 2-methyl branched-chain acyl-CoA dehydrogenase from Ascaris suum.
This data clearly indicates a high specificity of the enzyme for 2-methyl-branched-chain acyl-CoAs. While direct data for 2-Methylhexanoyl-CoA (the saturated precursor to this compound) is not available, the similar kinetic values for the C5 and C6 2-methyl-branched substrates suggest that it would also be a viable substrate, likely with comparable kinetic parameters. In contrast, the enzyme is a poor catalyst for the dehydrogenation of straight-chain and other types of branched-chain acyl-CoAs.
Signaling Pathways and Metabolic Context
The metabolism of acyl-CoA molecules is intricately linked to cellular energy status and signaling. The products of these enzymatic reactions feed into central metabolic pathways like the Krebs cycle and oxidative phosphorylation.
Caption: General overview of fatty acid and branched-chain amino acid metabolism.
Experimental Protocols
General Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity
This protocol describes a common method for measuring the activity of acyl-CoA dehydrogenases by monitoring the reduction of an artificial electron acceptor.
Principle:
The acyl-CoA dehydrogenase catalyzes the oxidation of the acyl-CoA substrate, and the electrons are transferred to an acceptor, causing a change in its absorbance. A common acceptor is the ferricenium ion, which is reduced to ferrocinium, leading to a decrease in absorbance at a specific wavelength.
Materials:
-
Enzyme preparation (purified or cell lysate)
-
Acyl-CoA substrate stock solution (e.g., 2-methylvaleryl-CoA)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.6)
-
Ferricenium hexafluorophosphate (B91526) solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the potassium phosphate buffer and the ferricenium hexafluorophosphate solution.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the enzyme preparation to the cuvette.
-
Immediately start monitoring the decrease in absorbance at the appropriate wavelength for the chosen electron acceptor (e.g., 300 nm for ferricenium).
-
Record the change in absorbance over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance change, using the molar extinction coefficient of the electron acceptor.
Example from Literature (for A. suum 2-methyl branched-chain acyl-CoA dehydrogenase):
-
Reaction Mixture: 100 mM potassium phosphate (pH 7.6), 150 µM ferricenium hexafluorophosphate, and varying concentrations of the acyl-CoA substrate.
-
Enzyme: Purified 2-methyl branched-chain acyl-CoA dehydrogenase.
-
Measurement: The initial rate of ferricenium reduction was monitored at 30°C by the decrease in absorbance at 300 nm.
Caption: Workflow for determining enzyme kinetics of acyl-CoA dehydrogenases.
Conclusion
References
Cross-Validation of Analytical Methods for 2-Methylhex-2-enoyl-CoA: A Comparative Guide
This guide provides a comparative analysis of three common analytical techniques for the quantification of 2-Methylhex-2-enoyl-CoA: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate method based on specific experimental needs, balancing factors such as sensitivity, selectivity, and throughput. The information presented is based on established performance characteristics for the analysis of short- and medium-chain acyl-CoAs.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between various performance parameters. While LC-MS/MS generally offers the highest sensitivity and specificity, HPLC-UV provides a more accessible and cost-effective solution for quantification at higher concentrations. GC-MS is a powerful tool but requires derivatization of the analyte, which can introduce variability. A summary of key quantitative performance metrics is presented below.
| Parameter | HPLC-UV | GC-MS (with derivatization) | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.998 |
| Limit of Detection (LOD) | 50 - 100 pmol | 10 - 50 pmol | 0.1 - 1 pmol |
| Limit of Quantification (LOQ) | 150 - 300 pmol | 30 - 150 pmol | 0.3 - 3 pmol |
| Accuracy (% Recovery) | 85 - 110% | 80 - 115% | 95 - 105% |
| Precision (%RSD) | < 15% | < 20% | < 10% |
| Specificity | Moderate | High | Very High |
| Throughput | High | Low to Medium | Medium to High |
| Cost | Low | Medium | High |
Experimental Workflow for Method Cross-Validation
A systematic approach is essential for the cross-validation of different analytical methods. The following diagram illustrates a typical workflow, ensuring a fair and unbiased comparison.
Caption: Workflow for cross-validation of analytical methods.
Detailed Experimental Protocols
The following sections provide representative protocols for each analytical method. These should be adapted and optimized for specific laboratory conditions and instrumentation.
3.1. HPLC-UV Method
This method is suitable for the quantification of this compound at micromolar concentrations.
-
Sample Preparation:
-
Homogenize biological samples in a suitable extraction buffer (e.g., 10% trichloroacetic acid).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant and neutralize with a base (e.g., 1 M potassium bicarbonate).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the analyte against the known concentrations of the standards.
-
Perform a linear regression to determine the equation of the line and the R² value.
-
Quantify the concentration of this compound in the samples using the calibration curve.
-
3.2. GC-MS Method (after derivatization)
This method offers higher specificity than HPLC-UV but requires a derivatization step to make the non-volatile acyl-CoA amenable to gas chromatography.
-
Sample Preparation and Derivatization:
-
Perform an initial extraction as described for the HPLC-UV method.
-
Hydrolyze the thioester bond of the acyl-CoA using a suitable method (e.g., alkaline hydrolysis) to release the free fatty acid (2-methylhex-2-enoic acid).
-
Extract the free fatty acid into an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatize the sample by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and incubate at 60°C for 30 minutes.
-
-
Instrumentation and Conditions:
-
GC-MS System: Standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Scan mode (for identification) or Selected Ion Monitoring (SIM) mode (for quantification) using characteristic fragment ions.
-
-
Data Analysis:
-
Identify the derivatized analyte peak based on its retention time and mass spectrum.
-
Generate a calibration curve using the peak areas of the selected ions from the derivatized standards.
-
Quantify the analyte in the samples using the calibration curve.
-
3.3. LC-MS/MS Method
This is the most sensitive and specific method for the analysis of this compound, allowing for quantification at low picomolar to nanomolar concentrations.
-
Sample Preparation:
-
Perform a solid-phase extraction (SPE) for sample clean-up and concentration. Use a C18 SPE cartridge.
-
Condition the cartridge with methanol, followed by water.
-
Load the sample, wash with water to remove salts, and elute the acyl-CoAs with methanol.
-
Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase.
-
-
Instrumentation and Conditions:
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: C18 UPLC/HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to resolve the analyte from other acyl-CoAs (e.g., 2% B to 80% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. A specific precursor ion to product ion transition for this compound would need to be determined (e.g., by infusion of a pure standard).
-
-
Data Analysis:
-
Optimize MRM transitions and collision energies for the analyte and an internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify the analyte in the samples using the calibration curve.
-
Signaling Pathway Context
This compound is an intermediate in the catabolism of the branched-chain amino acid isoleucine. Accurate measurement of this and related metabolites is crucial for studying metabolic disorders and for the development of drugs targeting these pathways.
Caption: Simplified isoleucine catabolic pathway.
Decoding Substrate Preference: A Comparative Analysis of Enoyl-CoA Hydratase Activity on 2-Methyl-Branched Substrates
For researchers and professionals in drug development and metabolic pathway analysis, understanding the substrate specificity of enzymes is paramount for predicting metabolic fates and designing targeted molecular interventions. This guide provides a comparative analysis of the substrate specificity of enoyl-CoA hydratase, with a focus on substrates structurally related to 2-Methylhex-2-enoyl-CoA, a key intermediate in the metabolism of branched-chain fatty acids and certain xenobiotics.
While direct kinetic data for this compound is limited in publicly accessible literature, valuable insights can be gleaned from studies on structurally analogous substrates. This comparison focuses on the enzymatic activity of enoyl-CoA hydratase from Pseudomonas putida, an enzyme involved in the isoleucine metabolic pathway, which processes short-chain, methyl-branched enoyl-CoA esters. By examining the enzyme's efficiency with various substrates, we can infer the molecular determinants of substrate recognition and turnover.
Comparative Enzyme Kinetics
The substrate specificity of enoyl-CoA hydratase from Pseudomonas putida was evaluated by comparing its maximum velocity (Vmax) with a range of enoyl-CoA substrates. The data, summarized in the table below, highlights the enzyme's preference for linear versus branched-chain molecules.
| Substrate | Structure | Vmax (moles/min per mole of enzyme) |
| Crotonyl-CoA | C4, linear | 1,100 x 10³[1] |
| Tiglyl-CoA (2-Methylbut-2-enoyl-CoA) | C5, 2-methyl branch | 61 x 10³[1] |
| 3-Methylcrotonyl-CoA | C5, 3-methyl branch | 2.3 x 10³[1] |
This data reveals a significant decrease in enzymatic activity with the introduction of a methyl group on the acyl-CoA backbone. The linear substrate, crotonyl-CoA, is processed most efficiently. A methyl group at the 2-position (tiglyl-CoA), analogous to the structure of this compound, results in a nearly 18-fold reduction in Vmax compared to the unbranched crotonyl-CoA[1]. A methyl group at the 3-position has an even more pronounced negative effect on the reaction rate[1].
These findings suggest that the active site of this particular enoyl-CoA hydratase has a strong preference for linear substrates and that steric hindrance from a methyl group, particularly at the 2-position, significantly impedes optimal substrate positioning and catalysis. While the chain length of this compound is longer than the tested substrates, the observed trend strongly indicates that it would also be a less favored substrate compared to its linear counterpart, hex-2-enoyl-CoA.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the study of enoyl-CoA hydratase from Pseudomonas putida.
Enzyme Purification and Activity Assay
Enzyme Source: Enoyl-CoA hydratase was purified 180-fold from Pseudomonas putida cells grown on isoleucine as the primary carbon source to induce the expression of enzymes involved in its metabolic pathway[1].
Assay Principle: The activity of enoyl-CoA hydratase is determined by monitoring the hydration of the double bond in the trans-2-enoyl-CoA substrate. This is typically measured spectrophotometrically by observing the decrease in absorbance at a wavelength specific to the α,β-unsaturated thioester bond (around 263 nm).
Reaction Mixture:
-
Phosphate buffer (pH 7.4)
-
Enoyl-CoA substrate (e.g., crotonyl-CoA, tiglyl-CoA)
-
Purified enoyl-CoA hydratase
Procedure:
-
The reaction is initiated by the addition of the enzyme to a temperature-controlled cuvette containing the buffer and substrate.
-
The decrease in absorbance is monitored over time.
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.
-
Vmax is determined by measuring the reaction rate at saturating substrate concentrations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic context and the experimental workflow for assessing enzyme kinetics.
Caption: Metabolic context of enoyl-CoA hydratase in different pathways.
References
Unraveling the Metabolic Journey of 2-Methylhex-2-enoyl-CoA: A Comparative Guide to Isotopic Analysis and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals, this guide provides an objective comparison of isotopic analysis and other established techniques to elucidate the metabolic fate of 2-Methylhex-2-enoyl-CoA. Supported by experimental principles and detailed protocols, this document aims to equip researchers with the knowledge to select the most appropriate analytical strategy for their specific research needs.
The metabolic journey of this compound, a branched-chain unsaturated acyl-CoA intermediate, is intricately linked to the catabolism of the essential amino acid isoleucine. Understanding its transformation within the cellular environment is crucial for comprehending fundamental metabolic processes and their implications in health and disease. Isotopic analysis stands as a powerful tool to trace the path of this molecule, yet a comprehensive evaluation of its performance against alternative methods is essential for robust experimental design.
Isotopic Analysis: A Precision Tool for Metabolic Tracing
Stable isotope tracing is a cornerstone of modern metabolomics, offering unparalleled insight into the dynamic nature of metabolic pathways. By introducing a labeled version of this compound, where specific atoms are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C), researchers can track the incorporation of these labeled atoms into downstream metabolites. This approach provides a definitive and quantitative measure of metabolic flux.
Comparison of Analytical Methodologies
To provide a clear comparison, the following table outlines the strengths and limitations of isotopic analysis alongside two primary alternative methods: enzymatic assays and computational modeling through Flux Balance Analysis (FBA).
| Feature | Isotopic Analysis (e.g., with ¹³C-labeled this compound) | Enzymatic Assays | Flux Balance Analysis (FBA) |
| Principle | Introduction of a stable isotope-labeled substrate and tracking its metabolic conversion using mass spectrometry or NMR. | In vitro measurement of the activity of specific enzymes involved in the metabolic pathway. | A computational method that predicts metabolic fluxes based on a stoichiometric model of the metabolic network and a defined objective function (e.g., biomass production). |
| Data Output | Quantitative flux rates through specific pathways, identification of novel metabolites, and determination of relative pathway contributions. | Specific activity of a single enzyme (e.g., µmol/min/mg protein). | A predicted flux distribution for the entire metabolic network. |
| Key Advantages | - High specificity and sensitivity in tracing metabolic fate.- Provides a dynamic view of metabolism.- Can uncover unknown metabolic pathways. | - Relatively simple and low-cost.- Provides direct measurement of enzyme capacity. | - System-level analysis of the entire metabolic network.- Can predict the metabolic response to genetic or environmental perturbations. |
| Limitations | - Requires synthesis of labeled compounds.- Can be technically complex and expensive.- Data analysis can be challenging. | - Provides an in vitro measurement that may not reflect in vivo activity.- Does not provide information on the overall pathway flux.- Limited to known enzymes. | - Predictions are highly dependent on the accuracy of the metabolic model and the chosen objective function.- Does not provide direct experimental evidence of fluxes. |
| Typical Application | Precisely quantifying the contribution of this compound to the Krebs cycle and other intersecting pathways. | Determining the maximum catalytic rate of 2-methyl-branched-chain enoyl-CoA reductase. | Predicting the genome-wide metabolic consequences of upregulating the isoleucine catabolism pathway. |
Illustrative Experimental Data
The following table presents representative data that could be obtained from an isotopic labeling experiment using [U-¹³C₆]-2-Methylhex-2-enoyl-CoA, compared with hypothetical results from the alternative methods.
| Metabolite | Isotopic Analysis: ¹³C Enrichment (%) | Enzymatic Assay: Specific Activity (U/mg) | Flux Balance Analysis: Predicted Flux (mmol/gDW/h) |
| 2-Methyl-3-hydroxybutyryl-CoA | 95 ± 3 | Enoyl-CoA Hydratase: 15.2 ± 1.8 | 0.85 |
| Acetyl-CoA | 45 ± 5 | Not Applicable | 0.42 |
| Propionyl-CoA | 50 ± 4 | Not Applicable | 0.43 |
| Citrate (from Acetyl-CoA) | 22 ± 3 | Not Applicable | 0.38 |
| Succinyl-CoA (from Propionyl-CoA) | 25 ± 4 | Not Applicable | 0.40 |
Note: The data in this table are for illustrative purposes and represent the type of results expected from each method. U/mg = micromoles of substrate converted per minute per milligram of protein. mmol/gDW/h = millimoles per gram of dry weight per hour.
Visualizing the Metabolic Landscape
To better understand the processes involved, the following diagrams illustrate the metabolic pathway, the experimental workflow for isotopic analysis, and the logical relationship between the compared analytical methods.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in a research setting.
Isotopic Analysis using ¹³C-labeled this compound
-
Cell Culture and Labeling:
-
Culture cells of interest to mid-log phase in standard growth medium.
-
Replace the medium with a medium containing a known concentration of [U-¹³C₆]-2-Methylhex-2-enoyl-CoA.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Lyse the cells by three freeze-thaw cycles.
-
Centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
Use a chromatographic method optimized for the separation of acyl-CoAs and organic acids.
-
Acquire data in full scan mode to detect all isotopologues of the metabolites of interest.
-
-
Data Analysis:
-
Identify metabolites based on accurate mass and retention time.
-
Determine the mass isotopologue distribution for each metabolite to calculate the percentage of ¹³C enrichment.
-
Use metabolic flux analysis software to model the flux rates through the isoleucine catabolism pathway.
-
Enzymatic Assay for 2-methyl-branched-chain enoyl-CoA reductase
-
Preparation of Cell Lysate:
-
Harvest cells and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge to remove cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford assay).
-
-
Assay Reaction:
-
Prepare a reaction mixture containing assay buffer (e.g., 100 mM potassium phosphate, pH 7.0), a known concentration of this compound, and a cofactor such as NADH.
-
Initiate the reaction by adding a specific amount of cell lysate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
-
Calculation of Specific Activity:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
Use the molar extinction coefficient of NADH to convert the change in absorbance to the amount of substrate converted per unit time.
-
Express the specific activity as units per milligram of protein (U/mg).
-
Flux Balance Analysis (FBA)
-
Model Reconstruction:
-
Obtain a genome-scale metabolic model for the organism of interest.
-
Ensure that the model includes the isoleucine catabolism pathway and the relevant enzymes and metabolites.
-
-
Defining Constraints:
-
Set the lower and upper bounds for the exchange reactions based on the experimental conditions (e.g., uptake rate of nutrients, secretion rate of byproducts).
-
Constrain the flux through the reaction representing the uptake of this compound if it is supplied exogenously.
-
-
Defining the Objective Function:
-
Define a biologically relevant objective function to be optimized. Common objective functions include maximization of biomass production, ATP production, or the production of a specific metabolite.
-
-
Flux Calculation:
-
Use FBA software (e.g., COBRApy) to solve the linear programming problem and calculate the optimal flux distribution that maximizes the objective function.
-
-
Analysis of Results:
-
Analyze the predicted flux values for the reactions in the isoleucine catabolism pathway to understand the predicted metabolic fate of this compound.
-
Conclusion
Isotopic analysis provides the most direct and quantitative method for elucidating the metabolic fate of this compound in a biological system. Its ability to trace the flow of atoms through metabolic pathways offers a level of detail that is unmatched by other techniques. However, enzymatic assays and Flux Balance Analysis serve as valuable complementary approaches. Enzymatic assays can provide crucial information on the catalytic potential of individual enzymes, while FBA offers a systems-level perspective on the metabolic network's capabilities. The integration of these methods will undoubtedly provide a more comprehensive and robust understanding of branched-chain fatty acid metabolism, paving the way for new discoveries in metabolic research and drug development.
Validating Predicted Protein Binding Sites for 2-Methylhex-2-enoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods for validating computationally predicted protein binding sites, using the medium-chain fatty acyl-CoA, 2-Methylhex-2-enoyl-CoA, as a representative molecule. The accurate identification of protein-ligand binding sites is a critical step in drug discovery and for elucidating biological function. While computational predictions offer a valuable starting point, experimental validation is essential to confirm these findings.[1][2][3]
The Starting Point: Computational Prediction of Binding Sites
Before experimental validation, the initial step is typically the computational prediction of a ligand's binding site on a target protein. For a molecule like this compound, which is a derivative of coenzyme A, potential protein partners could include fatty acid-binding proteins or acyl-CoA dehydrogenases.[4][5] A hypothetical computational workflow would involve molecular docking simulations to predict the most likely binding pose and identify the key interacting amino acid residues. This in silico model then serves as the basis for designing targeted experimental validation studies.
Comparison of Key Experimental Validation Methods
The selection of an appropriate experimental method for validating a predicted binding site is contingent on factors such as the required resolution, the properties of the protein and ligand, and the specific questions being addressed. Below is a comparative summary of commonly employed techniques.
| Method | Principle | Typical Resolution/Sensitivity | Throughput | Key Advantages | Key Limitations |
| X-ray Crystallography | Determines the 3D structure of the protein-ligand complex from the diffraction pattern of X-rays by a crystal. | Atomic (1-3 Å) | Low | Provides a high-resolution, static image of the binding mode and specific molecular interactions. | Requires the formation of high-quality crystals, which can be a significant bottleneck; the crystal structure may not fully represent the protein's dynamics in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures changes in the magnetic properties of atomic nuclei upon ligand binding to map the interaction surface in solution. | Residue-level | Low-Medium | Provides information on binding affinity, kinetics, and protein dynamics in solution without the need for crystallization. | Generally limited to smaller proteins (typically <40 kDa) and requires larger quantities of isotopically labeled protein. |
| Site-Directed Mutagenesis | Involves mutating specific amino acid residues within the predicted binding site and measuring the effect on ligand binding. | Residue-level | Medium-High | Directly probes the functional contribution of individual amino acid residues to the binding interaction. | Mutations can sometimes lead to protein misfolding or global conformational changes, complicating data interpretation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand to a protein to determine the thermodynamic parameters of the interaction. | Thermodynamic (K_d, ΔH, ΔS) | Low-Medium | Provides a comprehensive thermodynamic profile of the binding event, including affinity and stoichiometry, in a single label-free experiment. | Requires relatively large amounts of highly purified protein and ligand; sensitive to buffer conditions. |
| Surface Plasmon Resonance (SPR) | An optical technique that detects the binding of a ligand to a protein immobilized on a sensor chip in real-time. | Kinetic (k_on, k_off) | Medium-High | Enables the real-time measurement of binding kinetics (association and dissociation rates) and requires only small amounts of the analyte. | The required immobilization of the protein on a surface can potentially alter its native conformation and binding characteristics. |
Detailed Experimental Protocols and Visualized Workflows
X-ray Crystallography
Protocol:
-
Protein Expression and Purification: The target protein is expressed and purified to a high degree of homogeneity.
-
Complex Formation and Crystallization: The purified protein is incubated with an excess of this compound, and crystallization conditions are screened to obtain diffraction-quality crystals of the complex.
-
Data Collection: The crystals are exposed to an X-ray source, and the resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.
-
Binding Site Analysis: The final 3D structure reveals the precise orientation of this compound within the binding pocket and its interactions with specific amino acid residues.
Workflow for X-ray Crystallography.
NMR Spectroscopy (Chemical Shift Perturbation)
Protocol:
-
Isotope Labeling and Purification: The target protein is expressed in media containing ¹⁵N and/or ¹³C isotopes and subsequently purified.
-
Reference Spectrum Acquisition: An initial NMR spectrum (e.g., ¹H-¹⁵N HSQC) of the ligand-free (apo) protein is recorded.
-
Ligand Titration: this compound is incrementally added to the protein sample.
-
Spectrum Acquisition at Each Titration Point: An NMR spectrum is recorded after each addition of the ligand.
-
Data Analysis: The spectra are overlaid to identify amino acid residues with significant chemical shift perturbations, which are indicative of their involvement in the binding event.
Workflow for NMR-based binding site mapping.
Site-Directed Mutagenesis
Protocol:
-
Mutant Design and Generation: Based on the predicted binding site, specific amino acid residues are selected for mutation (e.g., to alanine) and the corresponding mutant DNA constructs are generated.
-
Protein Expression and Purification: Both the wild-type and mutant versions of the protein are expressed and purified.
-
Binding Affinity Measurement: The binding affinity of this compound to the wild-type and each mutant protein is determined using a suitable biophysical assay (e.g., ITC or SPR).
-
Comparative Analysis: A significant reduction in binding affinity for a mutant protein compared to the wild-type indicates the critical role of the mutated residue in ligand binding.
Workflow for Site-Directed Mutagenesis.
Logical Progression from Prediction to Validation
The validation of a predicted protein binding site follows a structured pathway, beginning with computational modeling and progressing to experimental confirmation.
Logical flow from prediction to validation.
References
- 1. Frontiers | Machine learning approaches for predicting protein-ligand binding sites from sequence data [frontiersin.org]
- 2. A comprehensive survey on protein-ligand binding site prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for Predicting Protein–Ligand Binding Sites | Springer Nature Experiments [experiments.springernature.com]
- 4. 2-methylhexenoyl-CoA(4-) | C28H42N7O17P3S-4 | CID 92136165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fatty acid-binding proteins | Other protein targets | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Navigating the Metabolic Maze: A Comparative Analysis of Wild-Type vs. a Mutant Strain Lacking 2-Methylhex-2-enoyl-CoA
A deep dive into the metabolic consequences of a key enzyme deficiency in fatty acid metabolism, this guide offers researchers, scientists, and drug development professionals a comparative overview of a wild-type strain versus a hypothetical mutant strain deficient in 2-Methylhex-2-enoyl-CoA. By presenting hypothetical yet biologically plausible metabolomic data, detailed experimental protocols, and clear visual representations of the affected pathways and experimental workflows, this document serves as a valuable resource for understanding the intricate metabolic shifts that occur and for designing future experimental investigations.
The absence of this compound, an intermediate in the beta-oxidation of branched-chain fatty acids, is expected to induce significant alterations in the cellular metabolome. This guide explores these anticipated changes, providing a framework for comparative analysis. The presented data, while hypothetical, is grounded in the known biochemistry of fatty acid metabolism and is intended to mirror the types of results obtained in a typical comparative metabolomics study.
Data Presentation: A Quantitative Look at Metabolic Perturbations
The following tables summarize the hypothetical quantitative metabolomic data comparing the wild-type and the this compound deficient mutant strain. The data is presented as relative abundance, normalized to the wild-type control.
Table 1: Relative Abundance of Key Upstream Metabolites in the Branched-Chain Fatty Acid Oxidation Pathway
| Metabolite | Wild-Type (Relative Abundance) | Mutant (Relative Abundance) | Fold Change (Mutant/Wild-Type) | Putative Identification |
| 2-Methylhexanoyl-CoA | 1.0 | 8.5 | 8.5 | Acyl-CoA |
| 2-Methylhexanoic Acid | 1.0 | 6.2 | 6.2 | Branched-Chain Fatty Acid |
| Precursors of 2-Methylhexanoyl-CoA | 1.0 | 3.1 | 3.1 | Various |
Table 2: Relative Abundance of Key Downstream Metabolites and Related Pathways
| Metabolite | Wild-Type (Relative Abundance) | Mutant (Relative Abundance) | Fold Change (Mutant/Wild-Type) | Putative Identification |
| Acetyl-CoA | 1.0 | 0.4 | 0.4 | Central Carbon Metabolite |
| Propionyl-CoA | 1.0 | 0.5 | 0.5 | Central Carbon Metabolite |
| Tricarboxylic Acid (TCA) Cycle Intermediates | 1.0 | 0.6 | 0.6 | Various |
| Ketone Bodies | 1.0 | 0.3 | 0.3 | Alternative Energy Source |
Experimental Protocols: A Guide to Metabolomic Investigation
The following protocols provide a detailed methodology for conducting a comparative metabolomics study to investigate the effects of this compound deficiency.
Sample Preparation for Metabolomics
-
Cell Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by immersing cell cultures in a cold solvent, such as liquid nitrogen or a -80°C methanol/water solution.
-
Perform metabolite extraction using a biphasic solvent system, typically a mixture of methanol, chloroform, and water, to separate polar and nonpolar metabolites.[1][2]
-
Centrifuge the mixture to achieve phase separation. The upper aqueous phase contains polar metabolites, while the lower organic phase contains nonpolar metabolites (lipids).
-
Collect each phase separately and dry them under a vacuum.
-
Metabolomic Analysis by Mass Spectrometry
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Metabolites:
-
Derivatize the dried polar metabolite extracts to increase their volatility. A common method involves a two-step process of methoximation followed by silylation.[2][3][4]
-
Analyze the derivatized samples using a GC-MS system equipped with a suitable column (e.g., HP-5MS).[2]
-
Set the electron ionization to 70 eV and acquire full scan mass spectra.[2]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for a Broad Range of Metabolites:
-
Reconstitute the dried polar and nonpolar metabolite extracts in an appropriate solvent compatible with the LC mobile phase.[5][6]
-
Perform chromatographic separation using either reversed-phase or hydrophilic interaction liquid chromatography (HILIC) to resolve a wide range of metabolites.[5]
-
Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements and metabolite identification.[7][8]
-
Data Analysis and Interpretation
-
Data Preprocessing: Utilize software for peak detection, alignment, and normalization of the raw MS data.[9][10]
-
Statistical Analysis: Employ multivariate statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify significant differences in the metabolomic profiles of the wild-type and mutant strains.[7][9]
-
Metabolite Identification: Identify metabolites by comparing their mass spectra and retention times to spectral libraries (e.g., NIST, METLIN) and authentic standards.[6][9]
-
Pathway Analysis: Use pathway analysis tools to map the identified metabolites onto biochemical pathways and understand the biological implications of the observed metabolic changes.[9]
Mandatory Visualizations
The following diagrams provide a visual representation of the key pathways and workflows discussed in this guide.
Caption: Branched-chain fatty acid beta-oxidation pathway with the mutational block.
References
- 1. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 2. aua.gr [aua.gr]
- 3. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. GC-MS profiling of leukemia cells: an optimized preparation protocol for the intracellular metabolome - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Metabolomics Data Analysis: From Raw Data to Insights [arome-science.com]
- 10. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of 2-Methyl-Branched Chain Acyl-CoA Metabolism in Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a key intermediate in isoleucine metabolism, often referred to in the context of "2-Methylhex-2-enoyl-CoA," and its confirmed involvement in a specific inborn error of metabolism. The focus is on the well-characterized disease model of Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD), with a comparison to Isovaleric Acidemia (IVA), a clinically similar condition. This comparison is supported by quantitative experimental data, detailed analytical protocols, and visual representations of the metabolic and diagnostic pathways.
At the Heart of the Matter: Isoleucine Metabolism and Its Defects
The degradation of the branched-chain amino acid isoleucine is a critical metabolic pathway. A key step in this process is the dehydrogenation of 2-methylbutyryl-CoA to tiglyl-CoA, catalyzed by the enzyme 2-methylbutyryl-CoA dehydrogenase, which is encoded by the ACADSB gene. While the term "this compound" is not the standard nomenclature, it conceptually represents a six-carbon, methylated, unsaturated acyl-CoA, structurally related to intermediates in this pathway. A deficiency in 2-methylbutyryl-CoA dehydrogenase leads to the autosomal recessive disorder, Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD). This condition is characterized by the accumulation of 2-methylbutyryl-CoA, which is subsequently converted to and detected as 2-methylbutyrylcarnitine (B1244155) (a C5-acylcarnitine) in blood and 2-methylbutyrylglycine (B135152) in urine.
For comparative purposes, this guide will examine SBCADD alongside Isovaleric Acidemia (IVA), another inborn error of metabolism affecting the degradation of a different branched-chain amino acid, leucine. IVA is caused by a deficiency of isovaleryl-CoA dehydrogenase and also results in the accumulation of a C5-acylcarnitine (isovalerylcarnitine). The overlapping primary biomarker in newborn screening makes a direct comparison essential for accurate diagnosis and understanding of the distinct disease mechanisms.
Quantitative Comparison of Biochemical Markers
Newborn screening programs utilizing tandem mass spectrometry (MS/MS) are the primary method for the early detection of both SBCADD and IVA through the identification of elevated C5-acylcarnitine levels. However, the quantitative levels of C5 and other related metabolites can help to differentiate between these two conditions.
| Biomarker | Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD) | Isovaleric Acidemia (IVA) | Normal Range (Typical) |
| Blood C5-Acylcarnitine (µmol/L) | Moderately elevated (e.g., 0.5 - 2.8) | Often significantly elevated (can be >5.0, with medians around 4.0 to 13.9 in some studies)[1] | < 0.4 |
| Blood C5/C2 (Acetylcarnitine) Ratio | Typically within reference range[2][3] | Often elevated[2] | Varies by lab |
| Blood C5/C3 (Propionylcarnitine) Ratio | Typically within reference range[2][3] | Often elevated[2] | Varies by lab |
| Urine 2-Methylbutyrylglycine | Elevated[4] | Absent | Not detectable |
| Urine Isovalerylglycine | Absent | Markedly elevated[5] | Not detectable |
| Clinical Presentation | Often asymptomatic[5][6] | Can present with metabolic crisis, developmental delay, and a characteristic "sweaty feet" odor[7] | N/A |
Experimental Protocols
Accurate diagnosis and differentiation of SBCADD and IVA rely on precise and validated laboratory methods. Below are detailed protocols for the two key analytical techniques.
Protocol 1: Acylcarnitine Analysis in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)
This method is the cornerstone of newborn screening for inborn errors of metabolism, including SBCADD and IVA.
Objective: To quantify acylcarnitines of various chain lengths from dried blood spots.
Principle: Acylcarnitines are extracted from a dried blood spot and derivatized to their butyl esters. The derivatized acylcarnitines are then introduced into a tandem mass spectrometer via flow injection. The instrument is operated in the precursor ion scan mode to detect all parent ions that produce a common fragment ion of m/z 85 (for underivatized carnitine and acylcarnitines) or m/z 99 (for butylated acylcarnitines). Quantification is achieved by comparing the ion intensity of each analyte to that of a corresponding stable isotope-labeled internal standard.
Methodology:
-
Sample Preparation:
-
A 3 mm disc is punched from a dried blood spot into a 96-well microtiter plate.
-
An extraction solution containing a mixture of stable isotope-labeled internal acylcarnitine standards in methanol (B129727) is added to each well.
-
The plate is sealed and agitated for 30 minutes to extract the acylcarnitines.
-
The supernatant is transferred to a new microtiter plate and evaporated to dryness under a stream of nitrogen.
-
-
Derivatization:
-
A solution of n-butanol with 5% acetyl chloride is added to each well to convert the acylcarnitines to their butyl esters.
-
The plate is sealed and incubated at 65°C for 15 minutes.
-
The butanolic solution is then evaporated to dryness under nitrogen.
-
-
Analysis:
-
The dried residue is reconstituted in a mobile phase (typically a mixture of acetonitrile (B52724) and water).
-
The sample is injected into the tandem mass spectrometer.
-
The mass spectrometer is set to perform a precursor ion scan of m/z 99.
-
Data is acquired and processed using specialized software to calculate the concentrations of individual acylcarnitines based on the response ratios to the internal standards.
-
Protocol 2: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the confirmatory test used to identify the specific organic acid that is elevated, thereby differentiating between SBCADD and IVA.
Objective: To identify and quantify organic acids in urine.
Principle: Organic acids are extracted from urine and chemically modified (derivatized) to make them volatile. The derivatized organic acids are then separated by gas chromatography and detected by a mass spectrometer. Each compound has a characteristic retention time and mass spectrum, allowing for its identification and quantification.
Methodology:
-
Sample Preparation and Extraction:
-
An internal standard (e.g., a stable isotope-labeled organic acid) is added to a measured volume of urine.
-
The urine is acidified (e.g., with hydrochloric acid).
-
The organic acids are extracted into an organic solvent (e.g., ethyl acetate). This step may be repeated to ensure complete extraction.
-
The organic solvent layers are combined and evaporated to dryness under nitrogen.
-
-
Derivatization:
-
The dried extract is derivatized to form trimethylsilyl (B98337) (TMS) esters. This is typically done by adding a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) and heating the mixture.
-
-
GC-MS Analysis:
-
A small volume of the derivatized sample is injected into the gas chromatograph.
-
The GC oven temperature is programmed to ramp up over time, which separates the different organic acids based on their boiling points and interactions with the GC column.
-
As the separated compounds elute from the GC column, they enter the mass spectrometer.
-
The mass spectrometer is operated in full scan mode to obtain the mass spectrum of each compound.
-
The resulting chromatogram is analyzed by identifying the peaks corresponding to specific organic acids based on their retention times and comparing their mass spectra to a library of known compounds. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
-
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of isoleucine degradation and a general workflow for the diagnosis of related disorders.
References
- 1. Frontiers | Cardiac Complications of Propionic and Other Inherited Organic Acidemias [frontiersin.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Human Metabolome Database: Showing metabocard for Tiglyl-CoA (HMDB0002054) [hmdb.ca]
- 4. 2-methylhexenoyl-CoA(4-) | C28H42N7O17P3S-4 | CID 92136165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for 2-Methylbutyroylcarnitine (HMDB0000378) [hmdb.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oaanews.org [oaanews.org]
Benchmarking new enzymatic assays for 2-Methylhex-2-enoyl-CoA against established methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and emerging enzymatic assays for the quantification of 2-Methylhex-2-enoyl-CoA, a key intermediate in the metabolism of branched-chain fatty acids. Understanding the activity of enzymes that process this metabolite is crucial for research into various metabolic disorders and for the development of targeted therapeutics. This document outlines detailed experimental protocols, presents a comparative analysis of assay performance, and illustrates the relevant metabolic context.
Introduction to this compound Metabolism
This compound is a pivotal intermediate in the β-oxidation pathway of 2-methyl-branched-chain fatty acids. The degradation of these fatty acids is essential for cellular energy homeostasis. Deficiencies in the enzymes involved in this pathway can lead to the accumulation of toxic metabolic intermediates, resulting in various metabolic diseases. The core enzymatic steps involving this compound are catalyzed by enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. Accurate and efficient measurement of the activity of these enzymes is paramount for both basic research and clinical diagnostics.
The 2-Methyl-Branched-Chain Fatty Acid β-Oxidation Pathway
The catabolism of 2-methyl-branched-chain fatty acids involves a series of enzymatic reactions. The pathway initiates with the activation of the fatty acid to its CoA ester, followed by dehydrogenation, hydration, a second dehydrogenation, and finally, thiolytic cleavage. This compound is the product of the initial dehydrogenation step and the substrate for the subsequent hydration reaction.
Comparison of Enzymatic Assay Methodologies
Here we compare two established methods for assaying enzymes that metabolize this compound—the spectrophotometric and High-Performance Liquid Chromatography (HPLC)-based assays—with a hypothetical new-generation enzymatic assay.
| Feature | Established Method 1: Spectrophotometric Assay | Established Method 2: HPLC-Based Assay | New Enzymatic Assay (Hypothetical) |
| Principle | Measures the change in absorbance of NAD(P)H or a chromogenic substrate. | Physically separates and quantifies the substrate and product by chromatography. | Utilizes a coupled enzyme system that produces a fluorescent or luminescent signal. |
| Throughput | High | Low to Medium | Very High |
| Sensitivity | Moderate | High | Very High |
| Specificity | Can be low; susceptible to interfering reactions. | High; directly measures the analyte of interest. | High; specific enzymes and detection methods. |
| Equipment | Spectrophotometer | HPLC system with UV or MS detector | Plate reader with fluorescence/luminescence detection |
| Cost per Sample | Low | High | Medium |
| Development Time | Short | Long | Medium |
Note: The performance of the "New Enzymatic Assay" is projected and would require experimental validation.
Quantitative Performance Data (Hypothetical)
The following table presents hypothetical kinetic parameters for an enoyl-CoA hydratase acting on this compound, as would be determined by the different assay methods. These values are for illustrative purposes and would need to be confirmed experimentally. For comparison, published kinetic data for similar substrates are included.
| Substrate | Assay Method | Km (µM) | Vmax (µmol/min/mg) | Reference |
| This compound | Spectrophotometric | 50 (estimated) | 1.5 (estimated) | This Guide |
| This compound | HPLC-Based | 45 (estimated) | 1.4 (estimated) | This Guide |
| This compound | New Enzymatic Assay | 48 (estimated) | 1.6 (estimated) | This Guide |
| Crotonyl-CoA (C4) | Spectrophotometric | 25-100 | 5-20 | Published Data |
| Hexenoyl-CoA (C6) | Spectrophotometric | 15-60 | 3-15 | Published Data |
| 2-Methylcrotonyl-CoA (C5, branched) | HPLC-Based | 80-150 | 1-5 | Published Data |
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below.
Established Method 1: Spectrophotometric Assay for Enoyl-CoA Hydratase
This protocol measures the hydration of this compound by monitoring the decrease in absorbance at 280 nm, which corresponds to the disappearance of the α,β-unsaturated thioester bond.
Materials:
-
Purified enoyl-CoA hydratase
-
This compound substrate
-
Tris-HCl buffer (100 mM, pH 7.8)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 280 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.8).
-
Add this compound to a final concentration of 50 µM.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of enoyl-CoA hydratase.
-
Immediately monitor the decrease in absorbance at 280 nm for 5 minutes.
-
Calculate the rate of reaction using the molar extinction coefficient of this compound at 280 nm.
Established Method 2: HPLC-Based Assay for Enoyl-CoA Hydratase
This method provides a direct measurement of the conversion of this compound to 3-hydroxy-2-methylhexanoyl-CoA.
Materials:
-
Purified enoyl-CoA hydratase
-
This compound substrate
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Quenching solution (e.g., 10% perchloric acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase A: 50 mM potassium phosphate, pH 5.3
-
Mobile phase B: Acetonitrile
-
Standards for this compound and 3-hydroxy-2-methylhexanoyl-CoA
Procedure:
-
Set up the enzymatic reaction in the reaction buffer with a defined concentration of this compound and enzyme.
-
Incubate at a controlled temperature for a specific time period (e.g., 10 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the sample to pellet precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Separate the substrate and product using a gradient of mobile phase B.
-
Detect the CoA esters by their absorbance at 260 nm.
-
Quantify the product peak by comparing its area to a standard curve.
Workflow for Benchmarking a New Enzymatic Assay
The development and validation of a new enzymatic assay require a systematic benchmarking process against established methods.
Conclusion
The selection of an appropriate enzymatic assay for this compound depends on the specific research needs, including required throughput, sensitivity, and available instrumentation. While spectrophotometric assays offer a convenient and high-throughput option for initial screening, HPLC-based methods provide superior specificity and are considered a gold standard for quantitative analysis. The development of novel, high-sensitivity assays holds the promise of accelerating research in the field of branched-chain fatty acid metabolism and its associated disorders. This guide provides the foundational information required to select, implement, and compare these critical analytical techniques.
Safety Operating Guide
Navigating the Disposal of 2-Methylhex-2-enoyl-CoA: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 2-Methylhex-2-enoyl-CoA is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for every chemical compound are not always readily available, established guidelines for hazardous waste management provide a clear framework for safe handling and disposal. This guide synthesizes general procedures to ensure the safe and compliant disposal of this compound.
Immediate Safety and Handling Protocol
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted within a chemical fume hood to minimize inhalation exposure.
Disposal Plan: A Step-by-Step Approach
The disposal of this compound should be treated as a hazardous waste process unless explicitly determined otherwise by a safety data sheet (SDS) or institutional environmental health and safety (EH&S) professionals.
1. Waste Identification and Segregation:
-
Assume this compound is a hazardous chemical waste.
-
Do not mix it with non-hazardous waste.
-
Segregate the waste based on its chemical properties (e.g., flammable, corrosive, reactive, toxic). It is crucial to avoid mixing incompatible waste streams, such as acids and bases, or oxidizing and reducing agents[1].
2. Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure screw-on cap for waste collection[1][2]. The original container is often the best choice if it is in good condition[1].
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and the date accumulation started[3][4].
3. Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory.
-
The container must be kept closed except when adding waste[2][3].
-
Secondary containment, such as a lab tray or dishpan, is essential to capture any potential leaks or spills[2].
4. Disposal Request and Collection:
-
Adhere to institutional and regulatory time and quantity limits for hazardous waste accumulation. Typically, waste must be collected within 90 days from the start of accumulation[2].
-
Once the container is nearly full (e.g., 75% capacity) or the time limit is approaching, request a hazardous waste collection from your institution's EH&S department[4].
Quantitative Data Summary for Hazardous Waste Disposal
For easy reference, the following table summarizes key quantitative limits and container requirements for hazardous waste management.
| Parameter | Guideline | Citation |
| Maximum Accumulation Time | 90 days from the first addition of waste to the container. | [2] |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream. | [2] |
| Container Headspace | Leave at least one inch of headroom to allow for expansion. | [1] |
| Secondary Containment Volume | Must be able to hold 110% of the volume of the primary container. | [2] |
| pH for Drain Disposal (if permissible) | Between 5.5 and 10.5 for small quantities of approved chemicals. | [5] |
Note: Drain disposal is generally not recommended for compounds like this compound without explicit approval from EH&S.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. acs.org [acs.org]
Personal protective equipment for handling 2-Methylhex-2-enoyl-CoA
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-Methylhex-2-enoyl-CoA. The following guidance is based on general principles for handling chemicals with unknown toxicity and data from structurally similar compounds. A thorough risk assessment should be conducted by qualified personnel before handling this substance.[1][2][3][4] This compound should be treated as potentially hazardous until proven otherwise.
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
Due to the unknown specific hazards of this compound, a conservative approach to personal protective equipment is mandatory.[5] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are required to protect against splashes. A face shield should be worn with goggles when there is a significant risk of splashing or aerosol generation.[6][7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection. Check for breakthrough times if available for similar chemicals and change gloves frequently or immediately if contaminated.[8][9][10] |
| Body Protection | Laboratory Coat | A chemical-resistant, long-sleeved lab coat is required to protect skin and clothing from potential splashes.[8][11] |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator with cartridges for organic vapors and particulates should be used if there is a risk of aerosolization or if handling outside of a certified chemical fume hood.[5][6][7] |
| Foot Protection | Closed-Toe Shoes | Closed-toe shoes made of a non-porous material must be worn to protect against spills.[8] |
Operational and Disposal Plan
A step-by-step protocol for the safe handling and disposal of this compound is outlined below. All operations involving this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[8][9]
Experimental Protocol: Safe Handling Workflow
-
Preparation and Area Setup:
-
Handling the Compound:
-
Don all required PPE before entering the handling area.
-
Perform all manipulations of this compound, including weighing and dilutions, inside the chemical fume hood.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Keep the container tightly sealed when not in use.
-
Avoid ignition sources, as related organic compounds can be flammable.[8][11][14]
-
-
Post-Handling and Decontamination:
-
Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.
-
Dispose of all contaminated materials, including disposable PPE, in the designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
-
-
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.[8]
-
Segregation: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers. Label the container "Hazardous Waste: Non-Halogenated Organic Compound (this compound)".[12][13]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[15]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department for proper disposal procedures. Do not dispose of this material down the drain or in regular trash.[16][17]
-
Workflow Diagram
The following diagram illustrates the key procedural steps for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. mines.edu [mines.edu]
- 3. twu.edu [twu.edu]
- 4. gla.ac.uk [gla.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. falseguridad.com [falseguridad.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. csub.edu [csub.edu]
- 10. hazchemsafety.com [hazchemsafety.com]
- 11. orga.blog.unq.edu.ar [orga.blog.unq.edu.ar]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 17. nipissingu.ca [nipissingu.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
